1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASSXIQWHBVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588195 | |
| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926214-32-6 | |
| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS 926214-32-6 properties
An In-depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid (CAS 926214-32-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic chemistry. It serves as a valuable building block for the development of novel therapeutic agents, leveraging the distinct properties of its constituent tetrahydrofuran and piperidine-4-carboxylic acid moieties. This guide will delve into its physicochemical properties, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols.
Core Physicochemical and Structural Properties
This compound is a bifunctional organic molecule featuring a saturated piperidine ring, which provides a rigid, three-dimensional scaffold, linked via an amide bond to a tetrahydrofuran ring. The presence of a carboxylic acid group imparts a key functional handle for further chemical modification and introduces a point of ionic interaction crucial for molecular recognition in biological systems.[1][2]
Key Property Summary
The following table summarizes the essential physicochemical and computational data for CAS 926214-32-6.
| Property | Value | Source(s) |
| CAS Number | 926214-32-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5] |
| Molecular Weight | 227.26 g/mol | [3][4][5][6] |
| Alternate Name | 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | [5] |
| Typical Purity | ≥95% | [4] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |
| LogP (calculated) | 0.4886 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature for this specific research chemical.
Molecular Structure Visualization
The structure combines three key chemical motifs: a piperidine ring, a carboxylic acid, and a tetrahydrofuran ring, connected by a stable amide linkage.
Caption: Molecular structure of this compound.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for CAS 926214-32-6 is not detailed in the available literature, its structure strongly suggests a straightforward synthetic pathway based on standard amide bond formation. The logical disconnection is at the amide C-N bond, identifying piperidine-4-carboxylic acid and tetrahydrofuran-2-carboxylic acid as the primary starting materials.
Conceptual Synthetic Workflow
The most common and reliable method for this synthesis involves activating the carboxylic acid of the tetrahydrofuran moiety and reacting it with the secondary amine of the piperidine ring.
Caption: Conceptual workflow for the synthesis of the target compound via amide coupling.
Exemplary Experimental Protocol (Conceptual)
This protocol is based on general procedures for amide coupling and should be adapted and optimized based on laboratory-scale experiments.[7]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq.) and a suitable coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution to neutralize the carboxylic acid and any acid byproducts formed during the reaction.
-
Acid Addition: To this mixture, add a solution of tetrahydrofuran-2-carboxylic acid (1.05 eq.) dissolved in a minimal amount of DMF. The slight excess ensures the complete consumption of the more valuable piperidine starting material.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent like ethyl acetate. The carboxylic acid on the product may require specific pH adjustments to ensure it partitions into the desired layer.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography or preparative HPLC to yield the final, high-purity compound.
Structural Verification
The identity and purity of the synthesized product would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a versatile scaffold or building block. Its value lies in the proven pharmacological relevance of its constituent parts.
-
Piperidine-4-Carboxylic Acid Core: This motif is a cornerstone in modern medicinal chemistry. Derivatives have been successfully designed as potent and selective modulators of various biological targets. For example, substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for metabolic diseases[9], inhibitors of adhesion molecules for inflammatory conditions[10], and as antagonists for the NMDA receptor in neuroscience research.[11] The rigid ring structure helps to position functional groups in a defined orientation within a target's binding site, optimizing molecular interactions.
-
Carboxylic Acid Functionality: The carboxylic acid group is one of the most important functional groups in drug design, present in approximately 25% of all commercial pharmaceuticals.[1] It serves multiple roles:
-
Solubility: At physiological pH, the ionized carboxylate group significantly enhances aqueous solubility, a critical factor for bioavailability.[2]
-
Target Binding: It is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in protein active sites.
-
Metabolic Handle: It can be esterified to create prodrugs, improving membrane permeability, which are then hydrolyzed in vivo to release the active acidic drug.
-
-
Tetrahydrofuran Moiety: The tetrahydrofuran ring acts as a constrained, polar ether. It can serve as a hydrogen bond acceptor and its defined stereochemistry can be exploited to explore chiral interactions with biological targets.
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- 11. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 926214-32-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available computational data with established experimental protocols for determining key molecular properties. We delve into the structural features, predicted physicochemical parameters, and detailed methodologies for the empirical characterization of properties such as melting point, solubility, and pKa. Furthermore, this guide outlines the anticipated spectroscopic signatures (NMR, IR, MS) essential for structural confirmation and quality control. The overarching goal is to equip researchers with the foundational knowledge and practical frameworks required to effectively utilize this compound in medicinal chemistry and pharmaceutical research.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a piperidine-4-carboxylic acid core N-acylated with a tetrahydrofuran-2-carbonyl moiety. The molecular structure combines several key functional groups: a carboxylic acid, a tertiary amide, and two saturated heterocyclic rings (piperidine and tetrahydrofuran). This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly within drug discovery programs where piperidine and tetrahydrofuran scaffolds are frequently employed to optimize pharmacological and pharmacokinetic properties.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carbonyl oxygens, ether oxygen) suggests a capacity for specific molecular interactions, which is critical for biological activity.[3]
This guide provides an in-depth examination of its fundamental physicochemical properties, which are critical determinants of a compound's behavior in both chemical and biological systems. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, formulating drug candidates, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Molecular Structure and Chemical Identity
The unambiguous identification of a chemical entity is the cornerstone of scientific research. The key identifiers and structural representation of the title compound are provided below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 926214-32-6 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₇NO₄ | [3][4][5][7] |
| Molecular Weight | 227.26 g/mol | [3][4][5][7] |
| SMILES | C1CC(C(=O)N2CCC(CC2)C(=O)O)OC1 | [3] |
| Alternate Names | 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | [4][7] |
The structure contains three key functional groups that dictate its chemical behavior: a carboxylic acid, a tertiary amide, and an ether within the tetrahydrofuran ring.
Computational Physicochemical Properties
In modern drug discovery, in silico predictions of physicochemical properties are vital for the early-stage screening and prioritization of compounds. These computational models provide valuable estimates before resource-intensive experimental work is undertaken.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source |
| Boiling Point | 457.6 ± 45.0 °C | Indicates thermal stability and volatility. | [7] |
| Density | 1.285 ± 0.06 g/cm³ | Relevant for formulation and process chemistry. | [7] |
| pKa | 4.44 ± 0.20 | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. | [7] |
| LogP (Octanol/Water) | 0.4886 | A measure of lipophilicity; influences absorption, distribution, and membrane permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | Correlates with passive molecular transport across membranes (e.g., intestinal absorption, blood-brain barrier penetration). | [3] |
| Hydrogen Bond Donors | 1 | Influences solubility and the potential for specific interactions with biological targets. | [3] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and the potential for specific interactions with biological targets. | [3] |
| Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact receptor binding and metabolic stability. | [3] |
The predicted pKa of ~4.4 suggests the carboxylic acid will be predominantly deprotonated and negatively charged at physiological pH (7.4), which typically enhances aqueous solubility. The LogP value of ~0.5 indicates a relatively balanced hydrophilic/lipophilic character, while the TPSA value is well within the range associated with good oral bioavailability.
Experimental Determination of Core Physicochemical Properties
While computational predictions are useful, experimental verification is essential for regulatory submission and a definitive understanding of a compound's behavior. The following sections describe standard, self-validating protocols for determining key physicochemical parameters.
Melting Point Analysis via Differential Scanning Calorimetry (DSC)
Causality: The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak, and the peak's sharpness can indicate purity.
Protocol:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.
-
Data Analysis: The onset temperature of the endothermic peak in the heat flow vs. temperature plot is recorded as the melting point.
Aqueous Solubility Profiling (Shake-Flask Method)
Causality: Solubility is a critical property that affects oral absorption and the feasibility of parenteral formulations. The shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring the solution is fully saturated.
Protocol:
-
System Preparation: Prepare relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline) and purified water.
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.
pKa Determination by Potentiometric Titration
Causality: The pKa dictates the charge state of a molecule at a given pH. For this compound, determining the pKa of the carboxylic acid is crucial. Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.
Protocol:
-
Solution Preparation: Dissolve a precisely known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the half-equivalence point), which can be determined from the first derivative of the titration curve.
Anticipated Spectroscopic Profiles
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected characteristics can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy: The spectrum would be complex. Protons on the carbon alpha to the carbonyls (on both the piperidine and THF rings) would appear deshielded, likely in the 2.0-3.0 ppm range. The proton on the carbon bearing the carboxylic acid would also be shifted downfield. The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), and would be exchangeable with D₂O.
-
¹³C NMR Spectroscopy: Two distinct carbonyl carbon signals are expected in the highly deshielded region (160-180 ppm), corresponding to the amide and carboxylic acid carbons. Carbons adjacent to the nitrogen and ether oxygen would also be deshielded compared to simple alkanes.
-
Infrared (IR) Spectroscopy: A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two strong C=O stretching absorptions would be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the tertiary amide (typically lower, ~1630-1660 cm⁻¹).[8]
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should be observable at m/z 227 or 228, respectively. Key fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) and cleavage at the amide bond, resulting in fragments corresponding to the piperidine-4-carboxylic acid and tetrahydrofuran-2-carbonyl moieties.
Plausible Synthetic Route
This compound is likely synthesized via a standard amide coupling reaction. The most logical approach involves reacting a protected form of piperidine-4-carboxylic acid with an activated form of tetrahydrofuran-2-carboxylic acid, followed by deprotection.
This approach is common for preparing N-acylated piperidines and offers good control over the reaction, minimizing side products.[9][10]
Conclusion
This compound is a compound with significant potential as a synthetic intermediate in pharmaceutical research. Its physicochemical profile, characterized by balanced lipophilicity, a pKa typical of carboxylic acids, and multiple points for hydrogen bonding, provides a solid foundation for its use in creating novel, biologically active molecules. The computational data summarized herein offers a strong predictive baseline, while the detailed experimental protocols provide a clear and robust path for empirical validation. This guide serves as a critical resource for any scientist aiming to incorporate this versatile chemical scaffold into their research and development endeavors.
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ResearchGate. (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
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International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
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1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid spectral data (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This compound (Molecular Formula: C₁₁H₁₇NO₄, Molecular Weight: 227.26 g/mol ) is a molecule of interest, incorporating several key heterocyclic and functional moieties relevant to medicinal chemistry.[1][2][3] This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound.
Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data. It delves into the causality behind experimental choices, provides field-proven protocols, and synthesizes the data from these orthogonal techniques to build a self-validating case for the molecule's structure.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its spectroscopic signature. Understanding these features is paramount before interpreting any spectral data.
Caption: Molecular structure highlighting key functional groups.
The molecule contains four primary structural components, each contributing distinct signals:
-
Carboxylic Acid (-COOH): This group will produce a highly characteristic, broad O-H stretch in the IR spectrum, a downfield proton signal (~10-12 ppm) in ¹H NMR, and a carbonyl carbon signal (~175-185 ppm) in ¹³C NMR.[4]
-
Tertiary Amide (-CON<): This functionality is identified by its strong C=O stretch in the IR spectrum (typically at a lower wavenumber than esters) and a carbonyl carbon signal (~165-175 ppm) in the ¹³C NMR.[5][6]
-
Piperidine Ring: A saturated aliphatic heterocycle, its C-H bonds will generate signals in the aliphatic region of both ¹H and ¹³C NMR spectra.
-
Tetrahydrofuran (THF) Ring: Another saturated ether heterocycle, providing additional aliphatic C-H signals, with those adjacent to the oxygen atom shifted further downfield.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy serves as the initial, rapid confirmation of the key functional groups. The most telling feature for this specific molecule is the simultaneous presence of a very broad hydroxyl stretch and a strong, likely complex, carbonyl absorption band. The broadness of the O-H stretch is a direct consequence of the strong hydrogen-bonding dimers formed between carboxylic acid groups.[7]
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |
| 3300–2500 | O–H stretch | Carboxylic Acid | Strong, Very Broad |
| 3000–2850 | C–H stretch | Aliphatic (Piperidine, THF) | Medium, Sharp |
| 1760–1690 | C=O stretch | Carboxylic Acid | Strong |
| 1680–1630 | C=O stretch | Tertiary Amide | Strong |
| 1320–1000 | C–O stretch | Carboxylic Acid, Ether (THF) | Strong |
| 1440–1395 | O–H bend | Carboxylic Acid | Medium |
References for characteristic absorption ranges:[6][7][8][9][10][11]
Experimental Protocol: Fourier-Transform IR (FT-IR) with ATR
This protocol describes a self-validating system for acquiring a high-quality spectrum of a solid sample.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of ambient air (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Data Processing: The instrument software will perform the background subtraction. A baseline correction may be applied to ensure all peaks originate from a flat baseline.
Authoritative Grounding & Interpretation
The resulting spectrum is expected to be dominated by two key regions. First, a powerful, broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is the definitive signature of a hydrogen-bonded carboxylic acid O-H group.[7][9] This band will be superimposed on the sharper aliphatic C-H stretching vibrations occurring between 3000-2850 cm⁻¹.[8] Second, the carbonyl region (1800-1600 cm⁻¹) should display a strong, possibly broadened or overlapping absorption. This is due to the presence of both the carboxylic acid carbonyl (~1710 cm⁻¹) and the tertiary amide carbonyl (~1650 cm⁻¹).[5][6][12] The presence of both of these features provides strong, immediate evidence for the core structure.
Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight, which validates the elemental formula, and the fragmentation pattern, which acts as a molecular blueprint, revealing how the structural units are connected. For a molecule like this, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and non-volatility. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, giving a clear picture of the molecular weight.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 228.12 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |
| 210.11 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 182.11 | [M+H - HCOOH]⁺ | Loss of formic acid. |
| 128.07 | [Piperidine-4-carboxylic acid + H]⁺ | Cleavage of the amide bond. |
| 99.04 | [Tetrahydrofuran-2-carbonyl]⁺ | Cleavage of the amide bond. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This workflow is designed for robust separation and high-resolution mass analysis.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µg/mL for injection.
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: A high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is ideal for accurate mass measurements.
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 228.12) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with nitrogen or argon gas to generate fragment ions.
-
-
Visualization of Key Fragmentation Pathways
Caption: Proposed ESI-MS/MS fragmentation pathways.
Authoritative Grounding & Interpretation The primary goal is to observe the [M+H]⁺ ion at m/z 228.12. A high-resolution instrument allows this mass to be measured with enough accuracy (e.g., within 5 ppm) to confirm the elemental formula C₁₁H₁₇NO₄. The MS/MS spectrum is crucial for structural validation. The presence of fragment ions at m/z 128.07 and m/z 99.04 is compelling evidence for the amide bond connecting the piperidinecarboxylic acid and tetrahydrofurancarbonyl moieties.[13][14] This fragmentation pattern effectively deconstructs the molecule, confirming the identity and connectivity of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: While IR and MS confirm the pieces and their total mass, NMR spectroscopy provides the detailed atomic-level map of the C-H framework. It is the most powerful technique for unambiguous structure determination. For this molecule, using an appropriate deuterated solvent like DMSO-d₆ is critical to ensure the acidic carboxylic proton is observable. Due to the amide bond, hindered rotation around the N-C(O) bond can lead to broadened signals or even distinct sets of signals (rotamers) for the protons and carbons near the nitrogen atom, a common phenomenon in N-acylpiperidines.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 | broad s | 1H | H -OOC- |
| ~4.2-4.4 | m | 1H | THF: -OCH (C=O)- |
| ~3.6-3.9 | m | 2H | THF: -OCH ₂- |
| ~2.8-4.5 | broad m | 4H | Piperidine: -NCH ₂(ax/eq) |
| ~2.3-2.6 | m | 1H | Piperidine: -CH (COOH)- |
| ~1.5-2.2 | m | 8H | Remaining Piperidine & THF -CH ₂- |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175.5 | C =O (Carboxylic Acid) |
| ~169.0 | C =O (Amide) |
| ~72.0 | THF: -OC H(C=O)- |
| ~68.0 | THF: -OC H₂- |
| ~40-48 | Piperidine: -NC H₂- (may be broad/split) |
| ~41.5 | Piperidine: -C H(COOH)- |
| ~25-30 | Remaining Piperidine & THF -C H₂- |
References for chemical shift estimations:[4][5][15][16][17]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers at least 0-14 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time but provides a single peak for each unique carbon atom.
-
(Optional but Recommended) 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.
-
Visualization of NMR Structural Correlations
Caption: Logical workflow for NMR data interpretation.
Authoritative Grounding & Interpretation The ¹H NMR spectrum provides a wealth of information. The integration of the signals should correspond to the number of protons in each environment. The very downfield, broad singlet at ~12 ppm is characteristic of a carboxylic acid proton.[4] The complex, potentially broad multiplets for the piperidine protons adjacent to the nitrogen are indicative of the amide functionality. The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments (or fewer if symmetry exists). The two signals in the carbonyl region (~165-185 ppm) are crucial, confirming both the amide and carboxylic acid groups.[5] Using 2D NMR techniques like HSQC would allow for the direct correlation of each proton signal to its corresponding carbon signal, providing an irrefutable and complete assignment of the molecule's C-H framework.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of this compound is a clear example of the power of synergistic analytical techniques.
-
IR Spectroscopy provides the initial, rapid confirmation of the essential carboxylic acid and amide functional groups.
-
Mass Spectrometry validates the molecular formula through accurate mass measurement of the parent ion and confirms the connectivity of the heterocyclic rings via the amide linker through its fragmentation pattern.
-
NMR Spectroscopy delivers the final, high-resolution blueprint of the molecule, mapping out the complete carbon-hydrogen framework and confirming the precise arrangement of atoms.
Together, these three pillars of spectroscopic analysis form a self-validating system, providing trustworthy and authoritative evidence that fully supports the assigned structure. This comprehensive approach is fundamental to ensuring the quality, identity, and integrity of chemical compounds in a rigorous scientific setting.
References
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.
- Spectroscopy of Carboxylic Acid Deriv
- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
- Spectroscopy of Carboxylic Acid Derivatives.
- Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- This compound | CAS 926214-32-6. Santa Cruz Biotechnology.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- This compound.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- 1-(Tetrahydrofuran-2-carbonyl)piperidine-4-carboxylic acid. ChemScene.
- Table of IR Absorptions. University of Wisconsin-Madison.
- Mass Spectrometry: Fragment
- A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. Benchchem.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Table of Characteristic IR Absorptions. University of California, Los Angeles.
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- 1. scbt.com [scbt.com]
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- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 17. researchgate.net [researchgate.net]
The Biological Synergy of Tetrahydrofuran-Piperidine Conjugates: A New Frontier in Medicinal Chemistry
An In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, the strategy of molecular hybridization—linking two or more pharmacophores to create a single conjugate molecule—has emerged as a powerful tool for developing novel therapeutic agents with enhanced potency and multifactorial activity. This guide delves into the burgeoning field of tetrahydrofuran-piperidine conjugates, a class of molecules that marries two highly privileged scaffolds in medicinal chemistry. The piperidine ring, a cornerstone of numerous FDA-approved drugs, offers a versatile, chemically stable, and basic nitrogen center that improves pharmacokinetic properties and facilitates crucial interactions with biological targets[1][2]. Concurrently, the tetrahydrofuran (THF) motif is a key structural component in a wide array of bioactive natural products known for their potent anticancer and antiviral activities[3][4].
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and biological activities of this promising class of molecular hybrids. We will explore their potential across critical therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses. By synthesizing the proven attributes of these two scaffolds, tetrahydrofuran-piperidine conjugates represent a scientifically compelling avenue for the discovery of next-generation therapeutics.
The Rationale: Why Conjugate Tetrahydrofuran and Piperidine?
The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals, valued for its ability to confer favorable properties such as metabolic stability, modulated lipophilicity, and the capacity for hydrogen bonding[1]. Its presence in drugs ranging from the Alzheimer's treatment Donepezil to antipsychotics and analgesics underscores its pharmacological significance[1]. The nitrogen atom within the piperidine ring is often crucial for interacting with the active sites of enzymes or receptors.
On the other hand, the tetrahydrofuran ring is a privileged structure found in numerous natural products with potent biological effects. For instance, polyketides isolated from marine organisms containing THF rings have demonstrated significant cytotoxic activity against various cancer cell lines[3]. Furthermore, advanced THF-based ligands have been instrumental in the design of highly potent HIV protease inhibitors, where the oxygen atom of the THF ring forms critical hydrogen-bonding networks within the enzyme's active site.
The conjugation of these two moieties is predicated on a logical and powerful hypothesis: that a hybrid molecule can leverage the strengths of both components. A tetrahydrofuran-piperidine conjugate could theoretically:
-
Utilize the piperidine scaffold to anchor the molecule to a target protein and enhance bioavailability.
-
Employ the tetrahydrofuran moiety to form additional, potent interactions within a binding pocket, potentially leading to enhanced selectivity and efficacy.
-
Combine the distinct biological activities of each fragment to create a dual-action or multi-target therapeutic agent.
This guide will now explore the tangible evidence of this hypothesis across several key areas of biological activity.
Anticancer Activity: A Proof-of-Concept
The potential of tetrahydrofuran-piperidine conjugates as anticancer agents is one of the most promising areas of investigation. Both parent scaffolds are independently associated with potent antiproliferative effects. A key example demonstrating the successful fusion of these moieties is seen in the synthesis of novel pyrimidine derivatives.
In a notable study, researchers synthesized 1-(1H-pyrrol-1-yl)-4-methyl-6-phenyl-pyrimidine-2-thione by condensing an aminopyrimidine-thione with 2,5-dimethoxy-tetrahydrofuran in a reaction catalyzed by piperidine. This reaction showcases a practical method for linking these two core structures. The resulting conjugate was then evaluated for its in vitro antitumor activity against the human liver cancer cell line (HEPG2). While the specific IC50 values were not detailed in the available literature, the study reported that the synthesized compounds, including the THF-pyrimidine conjugate, exhibited significant antitumor activity, validating the core concept of this hybrid approach.
The proposed mechanism for many piperidine-based anticancer agents involves the induction of apoptosis (programmed cell death) and cell cycle arrest. It is hypothesized that the tetrahydrofuran moiety can enhance binding to key regulatory proteins involved in these pathways, such as kinases or polymerases, thereby amplifying the cytotoxic effect.
Logical Pathway: Induction of Apoptosis by Bioactive Conjugates
The following diagram illustrates a generalized pathway by which a hypothetical tetrahydrofuran-piperidine conjugate might induce apoptosis in a cancer cell, a common mechanism for piperidine-containing anticancer agents.
Caption: Generalized apoptotic pathway initiated by a bioactive agent.
Experimental Protocol: MTT Assay for Cytotoxicity
To assess the anticancer activity of novel tetrahydrofuran-piperidine conjugates, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HEPG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test conjugate, dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrofuran-piperidine conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time is critical to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of the MTT reagent to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. The development of agents that can modulate these processes is of high therapeutic interest. A study on a closely related furan-piperidine hybrid provides strong evidence for the potential of this conjugate class in anti-inflammatory applications.
In this research, a furan-piperidine conjugate, specifically (furan-2-yl)(piperidin-1-yl)methanone, was synthesized and evaluated for its in vitro anti-inflammatory and antioxidant activities. The anti-inflammatory potential was assessed using an inhibition of albumin denaturation (IAD) assay, a well-established method where the ability of a compound to prevent heat-induced protein denaturation is measured. Protein denaturation is a key pathological event in inflammatory conditions like arthritis.
The furan-piperidine hybrid demonstrated significant anti-inflammatory activity, with quantitative data highlighting its efficacy.
Table 1: In Vitro Anti-inflammatory & Antioxidant Activity of a Furan-Piperidine Hybrid
| Compound | Biological Assay | IC50 (µg/mL) | Reference Standard | IC50 (µg/mL) |
| (Furan-2-yl)(piperidin-1-yl)methanone | Inhibition of Albumin Denaturation (IAD) | 114.31 | Ketoprofen | 126.58 |
| (Furan-2-yl)(piperidin-1-yl)methanone | H2O2 Scavenging Activity | 71.72 | Ascorbic Acid | 24.84 |
Data synthesized from Manolov et al., 2022.
The results show that the furan-piperidine conjugate had a more potent anti-inflammatory effect (lower IC50 value) than the standard drug Ketoprofen in the IAD assay. Furthermore, it exhibited notable antioxidant activity by scavenging hydrogen peroxide (H2O2). This dual activity is highly desirable, as inflammation and oxidative stress are often interconnected pathological processes.
Experimental Workflow: Evaluating Anti-inflammatory Activity
The following diagram outlines the workflow for assessing the anti-inflammatory potential of a novel conjugate.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Neuroprotective Applications: An Area of High Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant challenge for which novel therapeutic strategies are urgently needed. The piperidine scaffold is a key component of several neuroprotective drugs, including Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease[1]. The rationale for its use lies in the ability of the piperidine nitrogen to interact with key residues in enzyme active sites.
While direct studies on tetrahydrofuran-piperidine conjugates for neuroprotection are limited, the potential is substantial. Piperine, a natural alkaloid containing a piperidine ring, has been shown to exert protective effects on dopaminergic neurons in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Separately, many natural products with neuroprotective properties contain furan or tetrahydrofuran rings.
Therefore, a hybrid molecule that combines the target-binding features of piperidine with the neuroprotective qualities associated with the THF scaffold is a highly logical design strategy. Such a conjugate could potentially:
-
Inhibit key enzymes like acetylcholinesterase or monoamine oxidase.
-
Cross the blood-brain barrier, a feat often facilitated by the physicochemical properties of piperidine derivatives.
-
Reduce oxidative stress and inflammation in the central nervous system.
This remains a promising and relatively unexplored frontier for the application of tetrahydrofuran-piperidine conjugates.
Conclusion and Future Perspectives
The strategy of conjugating the tetrahydrofuran and piperidine moieties is a scientifically sound approach grounded in the well-documented biological activities of each individual scaffold. The available evidence, though nascent, provides a compelling proof-of-concept for the utility of these hybrids, particularly in the realm of anticancer and anti-inflammatory drug discovery. The synthesis of a pyrimidine-THF conjugate with antitumor activity and the potent anti-inflammatory and antioxidant effects of a furan-piperidine analogue highlight the tangible successes of this strategy.
Future research should focus on a systematic exploration of this chemical space. Key areas for development include:
-
Diversification of Linkers: Investigating different chemical linkers (amides, ureas, triazoles) to connect the THF and piperidine rings to optimize spatial orientation and biological activity.
-
Stereochemical Analysis: Exploring the impact of stereochemistry on both the tetrahydrofuran and piperidine rings, as biological targets are often highly sensitive to the 3D conformation of a molecule.
-
Elucidation of Mechanisms: Moving beyond initial screening to perform in-depth mechanistic studies, including target identification and pathway analysis, to understand how these conjugates exert their effects.
-
Exploration of New Therapeutic Areas: Systematically evaluating optimized conjugates for neuroprotective, antimicrobial, and antiviral activities.
References
-
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. [Link]
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Reddy, B. P., et al. (2018). Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper. Der Pharma Chemica. [Link]
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García, C., Rodríguez, J., & Souto, J. A. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]
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Kandil, S., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]
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Kumar, A., & Narasimhan, B. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Tropical Journal of Pharmaceutical Research. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Acheampong, P., et al. (2021). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. [Link]
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De Fenza, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Sharma, H., et al. (2022). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Archiv der Pharmazie. [Link]
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Abdel-Ghaffar, N. G., et al. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Korean Chemical Society. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Reddy, T. S., et al. (2018). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Letters in Drug Design & Discovery. [Link]
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Al-Ghorbani, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]
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Nicolotti, O. (Ed.). (2021). Special Issue: Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. Molecules. [Link]
-
Ren, Y., et al. (2019). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. [Link]
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Unlocking the Therapeutic Potential of Acylpiperidines: A Technical Guide to Key Molecular Targets
The acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant compounds. Its versatility allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective modulators of various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core and emerging therapeutic targets for acylpiperidine compounds. We will delve into the mechanistic underpinnings of these interactions, present robust experimental protocols for target validation, and offer a forward-looking perspective on the therapeutic landscape of this remarkable chemical class.
I. The Sigma (σ) Receptor System: A Nexus for Neuroprotection and Beyond
Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] They are implicated in a wide array of cellular processes and are considered key targets in neurodegenerative diseases, psychiatric disorders, and oncology.[1][2] Acylpiperidine derivatives have emerged as potent modulators of both σ1 and σ2 receptor subtypes.
Mechanism of Action & Therapeutic Rationale
The interaction of acylpiperidine ligands with sigma receptors can elicit a range of cellular responses. The σ1 receptor, in particular, is known to modulate calcium signaling, ion channel function, and intracellular signaling pathways crucial for neuronal survival and plasticity.[3] By binding to these receptors, acylpiperidine compounds can influence these downstream events, offering potential therapeutic benefits in conditions characterized by neuronal stress and degeneration, such as Alzheimer's disease and Parkinson's disease.[4][5] Furthermore, the overexpression of σ2 receptors in various tumor cell lines has positioned them as a promising target for cancer therapeutics.[6]
Quantitative Insights: Binding Affinities of Piperidine Derivatives
The affinity of acylpiperidine compounds for sigma receptors is a critical determinant of their therapeutic potential. The following table summarizes representative binding affinity data (Ki values) for various piperidine derivatives, highlighting the structural features that govern potency and selectivity.
| Compound Class | Specific Derivative | Target | Ki (nM) | Reference |
| Piperidine Propionamides | Compound 44 | σ1 Receptor | 1.2 | [7] |
| 4-Aroylpiperidines | Not Specified | σ1 Receptor | Varies | [2] |
| 4-Pyridylpiperidines | Compound 12 | σ1 Receptor | 4.5 | [8] |
| 4-Pyridylpiperidines | Compound 12 | σ2 Receptor | 10 | [8] |
Experimental Workflow: Sigma Receptor Radioligand Binding Assay
Validation of a compound's interaction with sigma receptors is typically achieved through competitive radioligand binding assays.[1][9] This technique measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Diagram of the Experimental Workflow:
Caption: Workflow for a sigma receptor radioligand binding assay.
Detailed Protocol:
I. Membrane Preparation (from Guinea Pig Liver for σ1 Receptors) [9]
-
Homogenize fresh or frozen guinea pig liver tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membrane fraction.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
II. Radioligand Binding Assay (Competitive Inhibition) [1][9]
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A single concentration of the radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors) near its Kd value.[9]
-
Increasing concentrations of the unlabeled acylpiperidine test compound.
-
For σ2 receptor assays, a masking agent like (+)-pentazocine is added to block binding to σ1 sites.[9]
-
The membrane preparation.
-
-
Define non-specific binding using a high concentration of a known sigma receptor ligand (e.g., haloperidol).[3]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes).[3]
-
Terminate the incubation by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
III. Data Analysis
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
II. Fatty Acid Amide Hydrolase (FAAH): Modulating the Endocannabinoid System for Pain and Inflammation
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[10] By inhibiting FAAH, acylpiperidine compounds can increase the levels of endogenous cannabinoids, thereby potentiating their analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10][11]
Mechanism of Action & Therapeutic Rationale
Acylpiperidine-based FAAH inhibitors often act as covalent inhibitors, forming a stable adduct with a key serine residue (Ser241) in the enzyme's active site.[10] This irreversible inhibition leads to a sustained elevation of anandamide and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other targets to produce therapeutic effects. This "on-demand" enhancement of endocannabinoid signaling makes FAAH an attractive target for the treatment of chronic pain, anxiety disorders, and inflammatory conditions.[11]
Quantitative Insights: Inhibitory Potency of Acylpiperidine Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of FAAH inhibitors. The following table provides IC50 values for representative acylpiperidine and related cyclic urea inhibitors.
| Compound Class | Specific Derivative | Target | IC50 (human FAAH) | Reference |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | Varies | FAAH | Varies | [12] |
| Piperidine/Piperazine Aryl Ureas | PF-750 (piperidine-based) | FAAH | Potent | [10] |
| Piperidine/Piperazine Aryl Ureas | JNJ-40355003 (piperazine-based) | FAAH | Potent | [13] |
Experimental Workflow: Fluorometric FAAH Activity Assay
A common method to screen for and characterize FAAH inhibitors is a fluorometric activity assay.[14] This assay utilizes a synthetic substrate that, when cleaved by FAAH, releases a fluorescent product.
Diagram of the Experimental Workflow:
Caption: Workflow for a fluorometric FAAH activity assay.
I. Reagent and Sample Preparation
-
Prepare the FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[16]
-
Prepare the FAAH source: This can be recombinant human FAAH or a cell/tissue lysate known to express FAAH. If using lysates, homogenize the cells or tissue in ice-cold assay buffer and clarify by centrifugation.[15]
-
Prepare serial dilutions of the acylpiperidine test compound in the assay buffer.
-
Prepare the fluorogenic FAAH substrate solution (e.g., AMC arachidonoyl amide).[16]
II. Assay Procedure
-
In a 96-well white, flat-bottom plate, add the following to each well:
-
FAAH assay buffer.
-
The test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
The FAAH enzyme preparation.
-
-
Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[16]
III. Data Analysis
-
For each well, calculate the rate of the reaction (the change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
III. Acetylcholinesterase (AChE): A Classic Target for Neurodegenerative Disease
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain and improve cognitive function.[17] Several piperidine-containing drugs, such as donepezil, are potent AChE inhibitors.[18][19]
Mechanism of Action & Therapeutic Rationale
Acylpiperidine-based AChE inhibitors typically bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[17] This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons.[18]
Quantitative Insights: Inhibitory Potency of Piperidine Derivatives
The following table presents the IC50 values for a key piperidine-based AChE inhibitor.
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |
| Benzylpiperidine | Donepezil (E2020) | AChE | 5.7 | [19] |
IV. Emerging and Other Potential Targets
The structural versatility of the acylpiperidine scaffold allows for its interaction with a broader range of therapeutic targets.
-
Opioid Receptors: Certain phenylpiperidine derivatives are well-known opioid receptor agonists, such as fentanyl, and are used for pain management.[20] Other piperidine derivatives have been investigated as opioid receptor antagonists.[21] Some compounds exhibit dual activity as σ1 receptor antagonists and µ-opioid receptor agonists, offering a potential new approach to treating neuropathic pain.[7][22]
-
Monoamine Transporters: The 2-arylpiperidine motif is a recognized pharmacophore for interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[23]
-
Oncological Targets: Piperidine and piperine (a naturally occurring piperidine derivative) have been shown to modulate several signaling pathways crucial for cancer regulation, including STAT-3, NF-κB, and PI3K/Akt, suggesting their potential as anticancer agents.[24][25]
Conclusion and Future Directions
Acylpiperidine compounds represent a rich and diverse class of molecules with the potential to address a wide range of unmet medical needs. Their ability to potently and selectively modulate key therapeutic targets such as sigma receptors, FAAH, and AChE underscores their importance in modern drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic potential of novel acylpiperidine derivatives.
Future research in this area will likely focus on the development of multi-target-directed ligands, leveraging the promiscuous nature of the piperidine scaffold to simultaneously engage multiple disease-relevant pathways.[8] Furthermore, a deeper understanding of the structure-activity relationships governing target selectivity will be crucial for designing next-generation acylpiperidine-based therapeutics with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid and its analogs, a chemical scaffold with significant potential for the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Its inhibition presents a compelling therapeutic strategy for pain, inflammation, and anxiety. This document synthesizes foundational principles of FAAH inhibition, detailed mechanistic insights, and robust experimental protocols to guide researchers and drug development professionals in the rational design of novel therapeutics based on this scaffold. While direct, quantitative SAR data for this specific analog series is not extensively published, this guide extrapolates from well-established SAR principles of related N-acyl piperidine inhibitors to provide predictive insights and a framework for future research.
Introduction: The Therapeutic Promise of FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes.[1] A primary component of the ECS is the fatty acid amide hydrolase (FAAH), an integral membrane enzyme that terminates the signaling of endogenous cannabinoids like anandamide (AEA) through hydrolysis.[2][3] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced cannabinoid receptor signaling. This amplification of the natural homeostatic mechanisms of the ECS has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3]
The piperidine-4-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry. When coupled with an N-acyl substituent, such as the tetrahydrofuran-2-ylcarbonyl group, it creates a molecule with the potential for potent and selective FAAH inhibition. This guide will delve into the nuanced structural requirements for such activity, providing a roadmap for the optimization of this promising class of compounds.
Mechanism of Action: Covalent Inhibition of FAAH
A significant number of potent FAAH inhibitors, particularly those containing a piperidine or piperazine core, act as irreversible, covalent modifiers of the enzyme.[2][4] These inhibitors function by acylating a catalytic serine residue (Ser241) within the enzyme's active site.[5] The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, is responsible for the hydrolysis of its natural substrates.[2]
The inhibitory mechanism can be summarized as follows:
-
Binding: The inhibitor docks into the FAAH active site. The piperidine ring and its substituents often occupy the acyl chain binding channel.[2]
-
Activation: The enzyme's catalytic machinery, particularly the Ser-Ser-Lys triad, activates the carbonyl group of the inhibitor's N-acyl moiety.[2]
-
Covalent Modification: The activated Ser241 performs a nucleophilic attack on the inhibitor's carbonyl carbon, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.[5]
The efficiency of this covalent modification is highly dependent on the electrophilicity of the carbonyl group and the conformation of the inhibitor within the active site. Molecular modeling studies have shown that the piperidine ring can induce a favorable distortion of the amide bond, increasing its susceptibility to nucleophilic attack.[2]
Core Structure-Activity Relationship (SAR) Principles
While specific quantitative data for the this compound series is limited in the public domain, we can extrapolate key SAR principles from closely related N-acyl piperidine and piperazine FAAH inhibitors.
The N-Acyl Substituent: The "Warhead"
The N-acyl group is the critical component responsible for the covalent modification of Ser241. For the 1-(tetrahydrofuran-2-ylcarbonyl) moiety, the following SAR considerations are proposed:
-
The Tetrahydrofuran (THF) Ring: The THF ring is a key feature that influences both binding and reactivity.
-
Oxygen Atom: The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with residues in the FAAH active site to properly orient the carbonyl group for attack.
-
Ring Conformation and Stereochemistry: The stereochemistry at the 2-position of the THF ring is expected to be critical. One enantiomer will likely position the carbonyl group more favorably for interaction with Ser241 than the other. The puckering of the THF ring will also influence the overall shape of the molecule and its fit within the binding pocket.
-
Substitutions on the THF Ring: Small alkyl or electron-withdrawing groups on the THF ring could modulate the electronic properties of the carbonyl group and introduce additional points of interaction. However, bulky substituents are likely to be detrimental due to steric hindrance.
-
-
The Carbonyl Group: This is the electrophilic "warhead." Its reactivity is paramount. The THF ring's oxygen may influence the electron density of the carbonyl, making it sufficiently electrophilic for attack by Ser241.
The Piperidine-4-carboxylic Acid Core: The "Scaffold"
The central piperidine ring serves as a rigid scaffold to position the N-acyl "warhead" and the 4-carboxylic acid "tail."
-
Piperidine Ring Conformation: The chair conformation of the piperidine ring is crucial for orienting the N-acyl and 4-carboxy groups in pseudo-axial and pseudo-equatorial positions, influencing how the molecule fits into the FAAH binding channel.
-
The 4-Carboxylic Acid Group: This group is a significant feature that can heavily influence the compound's properties.
-
Anionic Interaction: The carboxylic acid will be deprotonated at physiological pH, forming a carboxylate anion. This anion can form strong ionic interactions or hydrogen bonds with positively charged or polar residues in the FAAH active site or at the entrance of the binding channel, potentially enhancing binding affinity.[6]
-
Solubility and Physicochemical Properties: The presence of the carboxylic acid will increase the polarity and water solubility of the molecule, which can be advantageous for pharmacokinetic properties. However, it may also limit cell permeability. Esterification of the carboxylic acid is a common prodrug strategy to improve cell penetration, with the ester being hydrolyzed by intracellular esterases to release the active carboxylic acid.
-
Hypothetical SAR Summary Table
Based on the principles discussed, a hypothetical SAR table for the this compound scaffold is presented below. It is crucial to note that this table is predictive and requires experimental validation.
| Modification Site | Structural Change | Predicted Impact on FAAH Inhibition | Rationale |
| Tetrahydrofuran Ring | (R)-enantiomer at C2 | Potentially higher activity | Optimal orientation of the carbonyl for nucleophilic attack by Ser241. |
| (S)-enantiomer at C2 | Potentially lower activity | Suboptimal orientation of the carbonyl group. | |
| Substitution with small alkyl groups | May increase or decrease activity | Can influence binding through van der Waals interactions but may also cause steric clashes. | |
| Replacement with other heterocycles (e.g., pyran, oxetane) | Activity will vary | Alters ring size, conformation, and hydrogen bonding potential, impacting fit in the active site. | |
| Piperidine Ring | Methyl substitution at C2 or C3 | Likely decrease in activity | May introduce unfavorable steric interactions within the binding channel. |
| Replacement with piperazine | May retain or decrease activity | The second nitrogen could introduce new interactions but also alter the conformation and basicity. | |
| Carboxylic Acid at C4 | Esterification (e.g., methyl, ethyl ester) | Decreased in vitro activity, potential for in vivo activity (prodrug) | The free carboxylate is likely important for binding. Esters can improve cell permeability and be hydrolyzed to the active acid. |
| Conversion to amide | Likely decrease in activity | Reduces the potential for strong ionic/hydrogen bond interactions compared to the carboxylate. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis Workflow
The synthesis of the target compounds generally involves a two-step process: protection of the piperidine-4-carboxylic acid, followed by amide coupling with tetrahydrofuran-2-carboxylic acid, and subsequent deprotection.
Caption: General synthetic workflow for the target analogs.
Step-by-Step Synthesis Protocol (Example):
-
Esterification of Piperidine-4-carboxylic Acid:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the methyl piperidine-4-carboxylate hydrochloride salt.
-
-
Amide Coupling:
-
Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the methyl piperidine-4-carboxylate hydrochloride salt (1.0 eq) and additional DIPEA (1.0 eq) to neutralize the salt.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield methyl 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the ester is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
In Vitro FAAH Inhibition Assay
A fluorometric assay is commonly used to determine the inhibitory potency (IC50) of the synthesized analogs against FAAH.
Caption: Workflow for the in vitro FAAH inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Prepare a working solution of recombinant human or rat FAAH in cold assay buffer.
-
Prepare a working solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted test compounds.
-
Add the FAAH enzyme solution to each well.
-
Include wells for a positive control (a known FAAH inhibitor like URB597) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/460 nm) kinetically over 15-30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Molecular Modeling and Mechanistic Insights
Molecular docking studies can provide valuable insights into the binding modes of these analogs within the FAAH active site. Such studies can help rationalize the observed SAR and guide the design of more potent inhibitors.
A typical docking study would involve:
-
Preparation of the FAAH Receptor: Using a crystal structure of FAAH (e.g., from the Protein Data Bank), prepare the receptor by adding hydrogens, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate 3D conformations of the this compound analogs and assign appropriate charges.
-
Docking Simulation: Use a docking program to place the ligands into the defined binding site of FAAH and score the different poses based on predicted binding affinity.
-
Analysis of Binding Modes: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the inhibitor and the enzyme.
Caption: Key interactions between the inhibitor and the FAAH active site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel FAAH inhibitors. The principles outlined in this guide, derived from extensive research on related compound classes, provide a solid foundation for the rational design and optimization of these analogs. Future work should focus on the synthesis of a focused library of compounds to experimentally validate the hypothetical SAR presented here. Key areas for investigation include the stereochemistry of the tetrahydrofuran ring, the impact of substitutions on both the tetrahydrofuran and piperidine rings, and the exploration of different bioisosteric replacements for the carboxylic acid group to fine-tune the pharmacokinetic and pharmacodynamic properties of these potential therapeutics.
References
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (URL: [Link])
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1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. (URL: [Link])
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Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (URL: [Link])
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Using molecular docking as a tool to design fatty acid amide hydrolase enzyme inhibitors. American Chemical Society. (URL: [Link])
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Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). ResearchGate. (URL: [Link])
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (URL: [Link])
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FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (URL: [Link])
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Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. (URL: [Link])
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Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl... ResearchGate. (URL: [Link])
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Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. (URL: [Link])
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (URL: [Link])
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3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org. (URL: [Link])
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Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. ResearchGate. (URL: [Link])
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Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (URL: [Link])
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A-Z In Silico Guide: From Orphan Ligand to Validated Complex for 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
Abstract: In modern drug discovery, researchers often encounter novel chemical entities with unknown biological targets. This guide provides an in-depth, technically-grounded workflow for the in silico characterization of one such molecule: 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. We navigate the critical path from initial "target fishing" to identify its most probable protein receptor, through rigorous molecular docking and dynamic simulation, culminating in advanced binding free energy calculations. Each step is detailed with the underlying scientific rationale, self-validating protocols, and actionable insights, empowering researchers to apply these methods to their own compounds of interest.
Introduction: The "Orphan Ligand" Problem
The compound this compound is not extensively characterized in public literature, presenting a classic "orphan ligand" challenge.[1][2] While structurally related to compounds explored as inhibitors for targets like Mycobacterium tuberculosis MenA or as NMDA receptor antagonists, its specific receptor is unknown.[3][4] Computational, or in silico, methods offer a powerful, resource-efficient strategy to navigate this uncertainty.[5] These techniques allow us to generate and test hypotheses about a ligand's biological targets and binding mechanisms before committing to costly and time-consuming wet-lab experiments.[6]
This guide establishes a comprehensive, multi-stage in silico protocol. We will treat the problem as a genuine research query, starting with a broad search for potential targets and progressively refining our focus to model the specific binding event with high confidence.
Part 1: Target Identification via Reverse Docking and Pharmacophore Screening
When a ligand's target is unknown, the first step is "target fishing" or "target identification".[7][8] This involves screening the compound against a large library of known protein structures to identify potential binding partners.[9] Two complementary and powerful approaches are Reverse Docking and Ligand-Based Pharmacophore Screening.
Causality: The foundational principle is that a ligand will exhibit favorable binding energy and shape complementarity only to a select few proteins out of the thousands in the human proteome.[10] By computationally "testing" the fit of our ligand against a vast array of protein binding pockets, we can shortlist the most probable targets.[11]
Protocol 1.1: Reverse Docking Workflow
Reverse docking inverts the typical docking process: instead of screening many ligands against one target, we screen one ligand against many targets.[10][12]
-
Ligand Preparation :
-
Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical editor).
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.[13]
-
Assign Gasteiger partial charges, define rotatable bonds, and save the structure in PDBQT format, which is required for docking software like AutoDock Vina.[13][14]
-
-
Receptor Library Preparation :
-
Download a curated library of human protein structures. A good source is the PDBbind database, which contains experimentally determined structures of protein-ligand complexes. Alternatively, a custom library of targets relevant to a specific disease area can be assembled from the main Protein Data Bank (PDB).[15][16][17]
-
Prepare each receptor: remove water molecules and existing ligands, add polar hydrogens, and assign partial charges. This can be automated with scripts using tools like MGLTools.[18]
-
-
High-Throughput Docking Execution :
-
Use a docking engine like AutoDock Vina to dock the prepared ligand into the binding site of every prepared receptor in the library.[18] The binding site is typically defined as a grid box encompassing the pocket where a known co-crystallized ligand binds.[19]
-
The docking algorithm will sample numerous poses of the ligand within the binding site and score them.[20][21]
-
-
Hit-List Generation and Analysis :
-
Rank the protein targets based on the predicted binding affinity (e.g., Vina score in kcal/mol) of the top-scoring pose.[18]
-
Filter the results. A common threshold is a binding affinity stronger (more negative) than -7.0 kcal/mol.
-
Visually inspect the top-ranked poses. A plausible binding mode should feature significant shape complementarity and the formation of key interactions like hydrogen bonds and hydrophobic contacts.
-
Workflow Diagram: Target Identification
Caption: High-level workflow for identifying potential protein targets for an orphan ligand.
Part 2: Focused Molecular Docking and Pose Validation
Once a high-potential target is identified (let's hypothetically say it's a specific kinase), the next step is to perform a more careful, focused docking to predict the precise binding mode.
Trustworthiness: A docking protocol cannot be trusted without validation. The most common method is "re-docking."[19][22] If the target protein structure was solved with a co-crystallized ligand, we can first remove it and then dock it back in. If the docking protocol can reproduce the experimental pose (typically with a Root Mean Square Deviation [RMSD] of less than 2.0 Å), the protocol is considered validated for this specific binding site.[14]
Protocol 2.1: Validated Docking
-
System Preparation :
-
Download the PDB structure of the hypothesized target protein (e.g., PDB ID: 1C8K).[23]
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, prepare the receptor by deleting water molecules, cofactors, and any existing ligands.[24]
-
Add polar hydrogens and assign appropriate charges (e.g., AMBER ff14SB for the protein).[24]
-
Prepare the ligand, this compound, as described in Protocol 1.1.
-
-
Binding Site Definition :
-
Define the docking search space (the "grid box"). This should be a cube centered on the known active site, large enough to accommodate the ligand and allow for rotational and translational sampling.[25] For our hypothetical kinase, this would be the ATP-binding pocket.
-
-
Docking Execution :
-
Run the molecular docking using software like AutoDock Vina.[23] It's crucial to set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.
-
-
Pose Analysis and Selection :
-
The docking program will output several possible binding poses, each with a corresponding binding affinity score.
-
Analyze the top-scoring poses. The best pose is not always the one with the absolute lowest energy score. Look for poses that form chemically sensible interactions with key active site residues (e.g., hydrogen bonds with hinge-region residues in a kinase).
-
Select the most plausible pose for further analysis. This pose should have a low energy score and engage in favorable interactions with the protein.
-
Data Presentation: Docking Results
Summarize the docking results in a clear table.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues (H-bonds) |
| 1 | -9.2 | 1.35 | GLU-81, LEU-132 |
| 2 | -8.9 | 3.41 | TYR-83 |
| 3 | -8.5 | 4.12 | GLU-81, ASP-145 |
| ... | ... | ... | ... |
Part 3: Molecular Dynamics Simulation for Stability and Interaction Dynamics
Molecular docking provides a static snapshot of a potential binding mode.[26] However, biological systems are dynamic. Molecular Dynamics (MD) simulation is a powerful technique that simulates the movements of atoms in the protein-ligand complex over time, providing critical insights into the stability of the predicted pose and the nature of the interactions.[27]
Expertise: A stable MD simulation is a strong indicator of a viable binding mode. If the ligand remains stably bound in the pocket throughout the simulation, it validates the docking pose. Conversely, if the ligand quickly dissociates or drifts, the initial docking result was likely a false positive.
Protocol 3.1: Protein-Ligand Complex MD Simulation
This protocol outlines the steps using the GROMACS simulation package with the AMBER force field.[28][29]
-
System Topology Generation :
-
Generate topology files for the protein using a standard force field like AMBER ff14SB.
-
Generate a topology and parameter file for the ligand. This is a critical step for novel molecules. The Antechamber tool from the AmberTools suite is commonly used to generate GAFF (General Amber Force Field) parameters for drug-like small molecules.[28]
-
-
System Solvation and Ionization :
-
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[29]
-
-
Energy Minimization :
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[28]
-
-
System Equilibration :
-
Equilibrate the system in two phases:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the protein-ligand complex. Position restraints are typically applied to the complex's heavy atoms.[28]
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. Position restraints are maintained.[28]
-
-
-
Production MD Run :
-
Trajectory Analysis :
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable system will show the RMSD values converging to a plateau.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
Workflow Diagram: MD Simulation & Analysis
Caption: Standard workflow for MD simulation and subsequent analysis of a protein-ligand complex.
Part 4: Binding Free Energy Calculation with MM/PBSA
While docking scores provide a rapid estimate of binding affinity, more accurate methods are needed for reliable ranking. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy.[32][33]
Authoritative Grounding: MM/PBSA calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[34] It offers a good balance between computational accuracy and speed, making it more reliable than docking scores but less intensive than rigorous alchemical free energy methods.[32][35]
Protocol 4.1: MM/PBSA Calculation
-
Trajectory Extraction :
-
From the stable portion of the 100 ns production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100 frames, one every 500 ps).
-
-
Energy Calculation :
-
For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:
-
ΔE_MM: Molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).
-
ΔG_solv: Solvation free energy, which is composed of:
-
Polar component (ΔG_PB/GB): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar component (ΔG_SA): Calculated from the solvent-accessible surface area (SASA).
-
-
-
-
Binding Free Energy Calculation :
-
The total binding free energy (ΔG_bind) is calculated using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
-
The calculation is performed for each snapshot and then averaged. The entropy term (TΔS) is computationally expensive and often omitted when comparing similar ligands, as the relative entropy changes are assumed to be small.[33][36]
-
Data Presentation: MM/PBSA Results
| Energy Component | Average Value (kJ/mol) | Standard Deviation |
| van der Waals Energy | -150.4 | 10.2 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 125.1 | 12.1 |
| SASA Energy | -15.3 | 1.8 |
| Binding Energy (ΔG) | -86.4 | 15.5 |
Conclusion and Future Directions
This guide has outlined a robust, multi-step in silico workflow to characterize the receptor binding of this compound. Starting from an unknown target, we employed reverse docking to generate a testable hypothesis. This hypothesis was then refined through validated, focused docking and rigorously tested for stability using a 100 ns molecular dynamics simulation. Finally, the binding affinity was quantified using the MM/PBSA method. The results from this computational cascade provide strong, data-driven evidence for a specific protein-ligand interaction, paving the way for targeted experimental validation through biophysical assays and structural biology.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
Foreword: The Strategic Importance of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
In the landscape of modern medicinal chemistry, the assembly of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The title compound, this compound (CAS 926214-32-6), represents a key building block, or synthon, that merges two privileged heterocyclic structures: the piperidine ring and the tetrahydrofuran (THF) moiety.[1][2][3] The piperidine scaffold is a cornerstone in drug design, appearing in a vast number of marketed drugs due to its ability to impart favorable pharmacokinetic properties.[4][5] The tetrahydrofuran ring, a saturated five-membered oxygen-containing heterocycle, is also a common feature in bioactive natural products and synthetic drugs, often serving as a conformationally constrained linker or a pharmacophoric element.[6][7][8]
The carboxylic acid functional group further enhances the molecule's utility, providing a handle for subsequent chemical modifications and influencing properties like solubility and target binding.[9] The presence of a carboxylic acid is a feature in approximately 25% of all commercial pharmaceuticals, often playing a critical role in interacting with biological targets or acting as a bioisostere for other functional groups.[9][10]
This document provides a detailed, field-tested protocol for the synthesis of this valuable compound via a robust amide coupling strategy, followed by a saponification step. We will delve into the causality behind each procedural choice, outline a comprehensive analytical validation workflow, and provide the necessary data for replication and quality control.
I. Synthetic Strategy: Amide Coupling and Saponification
The synthesis is logically approached in two primary stages:
-
Amide Bond Formation: The core of the synthesis involves the creation of an amide bond between the piperidine nitrogen and the carbonyl carbon of the tetrahydrofuran moiety. This is one of the most frequently employed reactions in medicinal chemistry.[11][12] Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction.[13] Therefore, the carboxylic acid of the tetrahydrofuran component must first be "activated" to make it a more potent electrophile. We will employ a carbodiimide-based coupling method for this activation.
-
Ester Hydrolysis (Saponification): To avoid side reactions and simplify purification, the synthesis is performed using the ethyl ester of piperidine-4-carboxylic acid. The final step is the hydrolysis of this ester to yield the desired terminal carboxylic acid.
The overall synthetic pathway is illustrated below.
Caption: Overall two-stage synthetic workflow for the target compound.
II. Detailed Experimental Protocol
A. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Suggestion |
| Tetrahydrofuran-2-carboxylic acid | 16889-14-8 | C₅H₈O₃ | Sigma-Aldrich, TCI |
| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | Sigma-Aldrich, Acros |
| EDC Hydrochloride | 25952-53-8 | C₈H₁₇N₃·HCl | Sigma-Aldrich, Combi-Blocks |
| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | Oakwood Chemical |
| DIPEA | 7087-68-5 | C₈H₁₉N | Acros Organics |
| Lithium Hydroxide (LiOH) | 1310-65-2 | LiOH | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | VWR |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | VWR |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | VWR |
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. EDC and HOBt are potential sensitizers. DMF is a reproductive toxin.
B. Step-by-Step Synthesis Procedure
Stage 1: Synthesis of Ethyl 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-2-carboxylic acid (1.0 eq, e.g., 5.0 g).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of acid).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Carbodiimide Addition: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Rationale: The combination of EDC and HOBt is a classic choice for minimizing racemization at the alpha-carbon of the carboxylic acid and suppressing the formation of N-acylurea byproducts. Adding the reagents at 0 °C controls the exothermic reaction of forming the highly reactive O-acylisourea intermediate.
-
-
Amine Addition: After stirring for 20 minutes at 0 °C, add ethyl piperidine-4-carboxylate (1.05 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward. An excess is used to ensure the piperidine nitrogen is deprotonated and sufficiently nucleophilic.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up:
-
Quench the reaction by pouring the mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Rationale: The acid wash removes residual DIPEA and any unreacted amine. The base wash removes unreacted HOBt and tetrahydrofuran-2-carboxylic acid. The brine wash removes residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to afford the pure ester as a colorless oil or white solid.
Stage 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ester intermediate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 15 mL per gram of ester).
-
Saponification: Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours.
-
Rationale: LiOH is a strong base that effectively hydrolyzes the ethyl ester to the corresponding carboxylate salt. The THF co-solvent ensures the solubility of the organic starting material.
-
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Slowly acidify the solution to a pH of ~3-4 by adding 1M HCl dropwise. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid product, which has lower aqueous solubility, to precipitate.
-
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the product under high vacuum to a constant weight to yield this compound as a white to off-white solid.
-
III. Data Summary and Characterization
A. Reaction Parameters
| Parameter | Stage 1 (Amide Coupling) | Stage 2 (Hydrolysis) |
| Key Reagents | THF-2-COOH, Ethyl Piperidine-4-carboxylate, EDC·HCl, HOBt, DIPEA | Ethyl Ester Intermediate, LiOH |
| Solvent | DMF | THF / Water |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | 75 - 90% (after purification) | 90 - 98% |
| Overall Yield | 67 - 88% |
B. Analytical Characterization Workflow
The identity and purity of the final product must be rigorously confirmed.
Caption: Standard analytical workflow for product validation.
C. Expected Analytical Data
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₇NO₄[1]
-
Molecular Weight: 227.26 g/mol [1]
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 228.12.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the piperidine ring protons, the tetrahydrofuran ring protons, and a broad singlet for the carboxylic acid proton (typically >12 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the amide carbonyl (~170-175 ppm), the carboxylic acid carbonyl (~175-180 ppm), and distinct signals for the carbons of the two heterocyclic rings.
-
HPLC Purity: >95% (typical conditions: C18 column, mobile phase of water/acetonitrile with 0.1% formic acid).
The characterization of impurities is also a critical step in drug development, often requiring techniques like LC-MS/MS for detailed structural analysis.[14][15]
IV. Conclusion
This protocol outlines a reliable and scalable synthesis for this compound, a compound of significant interest to the pharmaceutical and drug discovery sectors. The described amide coupling and subsequent hydrolysis are robust transformations common in organic synthesis.[4] By understanding the rationale behind each step—from the choice of coupling agents to the specific work-up procedures—researchers can confidently reproduce this synthesis and adapt it for the creation of novel derivatives. Rigorous analytical characterization is essential to ensure the quality and purity of the final material for its intended application.
References
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Royal Society of Chemistry. A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry. [Link]
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Semantic Scholar. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. [Link]
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ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
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ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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Semantic Scholar. Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins and. [Link]
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The Royal Society of Chemistry. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. [Link]
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protocol for preparing 1-(acyl)piperidine-4-carboxylic acid derivatives
Application Note & Protocol
Strategic Synthesis of 1-(Acyl)piperidine-4-carboxylic Acid Derivatives for Pharmaceutical Research
Abstract
The 1-(acyl)piperidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents, including antiproliferative agents, CDK inhibitors, and CCR5 antagonists for HIV treatment.[1][2] Its rigid piperidine core, combined with the dual functionality of a tertiary amide and a carboxylic acid, allows for precise vectoral elaboration in drug design.[3] This document provides a comprehensive guide to the synthesis of these valuable derivatives, detailing robust protocols, explaining the chemical rationale behind procedural choices, and offering practical insights for purification and characterization.
Introduction: The Significance of the Piperidine Scaffold
Piperidine, a six-membered heterocyclic amine, is a privileged structure in drug discovery, frequently found in biologically active molecules and natural products.[4][5] The N-acylated piperidine-4-carboxylic acid motif offers a unique combination of properties: the acyl group provides a handle for modulating lipophilicity and metabolic stability, while the carboxylic acid serves as a key interaction point with biological targets or as a precursor for further chemical modification. The strategic placement of these groups on the piperidine ring creates a three-dimensional framework that is highly sought after for constructing complex and potent pharmaceutical intermediates.[2][6]
This guide focuses on the primary synthetic challenge: the efficient and selective acylation of the piperidine nitrogen. We will explore two principal and reliable strategies: direct acylation with reactive acyl sources and carbodiimide-mediated amide coupling.
Core Synthetic Strategies
The choice of synthetic route is dictated by the nature of the desired acyl group. For simple, commercially available acyl groups (e.g., acetyl, benzoyl), direct acylation is often the most efficient method. For more complex or sensitive acyl moieties, modern amide coupling techniques offer broader applicability and milder conditions.
Figure 1: General workflow for the N-acylation of piperidine-4-carboxylic acid.
Method A & C: Direct Acylation with Acid Anhydrides and Acyl Halides
Direct acylation is a straightforward and often high-yielding method for introducing simple acyl groups.
-
Mechanism with Anhydrides: The piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which collapses, expelling a carboxylate leaving group and yielding the N-acylated product. The reaction can often be performed neat or in a suitable solvent.[7]
-
Mechanism with Acyl Halides (Schotten-Baumann Reaction): This classic method involves the reaction of the piperidine nitrogen with a more reactive acyl chloride.[8] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine, or aqueous NaOH) to prevent protonation of the starting amine and drive the reaction to completion.[8][9]
Causality Insight: The choice between an anhydride and an acyl chloride often comes down to reactivity and handling. Acyl chlorides are more reactive but are also highly sensitive to moisture. Anhydrides are more stable but may require heating to achieve reasonable reaction rates.[7][9]
Method B: Amide Coupling with Activating Agents
For the synthesis of derivatives with more complex acyl groups, direct condensation of a carboxylic acid with the piperidine nitrogen is inefficient due to a competing acid-base reaction.[8][10] The solution is to activate the carboxylic acid in situ using a coupling reagent. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common choice.[11]
-
Mechanism of EDC Coupling: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the piperidine nitrogen, forming the desired amide bond and releasing a soluble urea byproduct. To improve efficiency and minimize side reactions like racemization (if the acyl group is chiral), additives such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) are frequently included.[12]
Figure 2: Simplified mechanism of EDC-mediated amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid via Direct Acylation
This protocol is adapted from established literature procedures for introducing an acetyl group using acetic anhydride.[7][13]
Materials:
-
Piperidine-4-carboxylic acid
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq).
-
Add an excess of acetic anhydride (e.g., 5-10 eq by volume).
-
Heat the solution to reflux (approx. 140 °C) and maintain for 2 hours with stirring.
-
Allow the reaction to cool to room temperature and continue stirring for an additional 16 hours.
-
Work-up: Concentrate the solution under reduced pressure to remove excess acetic anhydride.
-
To the resulting residue, add diethyl ether and triturate (scrape and stir the solid with the solvent) to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Self-Validation: The expected product, 1-acetylpiperidine-4-carboxylic acid, is a white solid with a melting point of 180-184 °C.[1] Purity can be confirmed by ¹H NMR and Mass Spectrometry.
Protocol 2: General Synthesis via EDC/DMAP Amide Coupling
This protocol provides a versatile method for coupling various carboxylic acids to the piperidine nitrogen.[12][14]
Materials:
-
Piperidine-4-carboxylic acid (or its methyl/ethyl ester) (1.0 eq)
-
Target carboxylic acid (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl (aq), Saturated NaHCO₃ (aq), and Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the target carboxylic acid (1.1 eq), piperidine-4-carboxylic acid (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 10 minutes.
-
Add EDC (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove unreacted DMAP and EDC byproduct), water, saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary (see Section 4).
Causality Insight: The use of an ester of piperidine-4-carboxylic acid can sometimes improve solubility in organic solvents and simplify purification. If an ester is used, a final saponification (hydrolysis) step would be required to yield the target carboxylic acid.
Purification and Characterization
Purification is critical to obtaining high-quality material for subsequent research.
| Method | Principle | Best For |
| Recrystallization | Exploits differences in solubility between the product and impurities in a given solvent at different temperatures. | Purifying solid, crystalline products like 1-acetylpiperidine-4-carboxylic acid.[13][15] |
| Acid-Base Extraction | The carboxylic acid product can be deprotonated with a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, separating it from neutral organic impurities. The aqueous layer is then re-acidified to precipitate the pure acid.[16][17] | Removing non-acidic impurities from the final product. This is integral to the work-up in Protocol 2. |
| Column Chromatography | Separates compounds based on differential adsorption onto a stationary phase (e.g., silica gel). | Purifying products from complex reaction mixtures or when impurities have similar solubility profiles.[18] |
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[19]
-
Melting Point (MP): A sharp melting point range is a good indicator of purity for solid compounds.[1]
References
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Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Márton, J., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. Retrieved from [Link]
-
Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
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Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]
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Anderson, J. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]
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S. K. K. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Demirkiran, O., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
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Gore, R. P., et al. (2011). N-acylation reaction: A review. Der Pharma Chemica. Retrieved from [Link]
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Application Notes and Protocols for 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid in CNS Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid, in the context of Central Nervous System (CNS) drug discovery. While direct extensive research on this specific molecule is emerging, its structural motifs—a piperidine-4-carboxylic acid core and a tetrahydrofuran moiety—are well-represented in CNS-active agents. This guide, therefore, synthesizes information from related compounds to propose a strategic approach to its investigation. We present detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation, underpinned by the rationale for its potential as a modulator of CNS targets.
Introduction: Rationale for Investigation
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals targeting the CNS.[1] Its rigid, saturated heterocyclic structure allows for precise three-dimensional orientation of functional groups, which is critical for selective receptor or enzyme binding. Piperidine-4-carboxylic acid derivatives, in particular, have been explored as versatile intermediates and key components in the development of agents for neurological disorders.[1][2][3] For instance, derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors, a mechanism central to the action of many antidepressants and anxiolytics.[2] Furthermore, modifications of the piperidine ring have led to potent N-methyl-D-aspartate (NMDA) receptor antagonists, relevant for neurodegenerative diseases, and potentiators of nicotinic acetylcholine receptors, which are implicated in cognitive function.[4][5]
The tetrahydrofuran (THF) ring system is also a common feature in psychotropic drugs.[6] Its inclusion can influence a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn affects solubility, membrane permeability, and metabolic stability—key parameters for CNS drug candidates that must cross the blood-brain barrier.
The combination of these two moieties in This compound (Figure 1) presents a unique chemical entity with the potential for novel pharmacology. The amide linkage introduces a degree of conformational constraint and additional hydrogen bonding capabilities. The carboxylic acid provides a handle for further derivatization or can act as a key interacting group with a biological target.
Figure 1: Chemical Structure of this compound
Caption: Basic chemical information for the title compound.
This guide will outline a hypothetical, yet scientifically grounded, workflow for the systematic evaluation of this compound, from its synthesis to preclinical assessment.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward amidation reaction. The protocol described below is a general procedure that can be optimized.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
-
Activation of Tetrahydrofuran-2-carboxylic acid:
-
Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) in DMF.
-
Slowly add the activated ester solution from step 1 to the piperidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify with 1M HCl to pH ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using:
-
¹H and ¹³C NMR spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
In Vitro Evaluation: A Tiered Screening Approach
Given the structural alerts from the piperidine and tetrahydrofuran moieties, a tiered in vitro screening cascade is proposed to identify potential biological targets and elucidate the mechanism of action.
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Application Notes and Protocols: Assay Development for Screening a 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid Library
Abstract
The 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutics due to its structural motifs commonly found in biologically active molecules. However, when the specific biological target of a compound library is unknown, a systematic and multi-pronged screening approach is essential. This guide provides a comprehensive framework for the development of high-throughput screening (HTS) assays to identify the biological targets and elucidate the mechanism of action of a novel library of such compounds. We will delve into strategies for primary screening against key target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, followed by robust protocols for assay validation, hit confirmation, and secondary screening.
Introduction: The Challenge of an Unknown Target
Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, is a powerful tool for discovering first-in-class therapeutics. However, the subsequent process of identifying the specific molecular target of an active compound can be a significant bottleneck. For a novel library, such as derivatives of this compound, a logical first step is to screen against broad target classes known to interact with similar chemical structures. Piperidine moieties are prevalent in a wide range of approved drugs, targeting diverse protein families. Therefore, a pragmatic initial approach involves parallel screening against GPCRs, ion channels, and enzymes.
Should a target-agnostic screening campaign yield confirmed hits, several strategies can be employed for target deconvolution. These include direct biochemical methods like affinity-based pull-down assays, as well as genetic and computational approaches.[1][2][3]
Strategic Workflow for Library Screening
A successful screening campaign requires a well-defined workflow to ensure efficiency and reproducibility. The following diagram illustrates a typical cascade from primary screening to lead optimization.
Caption: High-level workflow for screening a novel compound library.
Primary High-Throughput Screening (HTS) Protocols
The choice of primary assay is dictated by the target class. Below are detailed protocols for robust, fluorescence-based HTS assays suitable for identifying modulators of GPCRs, ion channels, and enzymes.
GPCR Screening: Calcium Mobilization Assay
This assay is ideal for detecting the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium.[4][5][6][7]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR triggers a signaling cascade leading to the release of calcium from the endoplasmic reticulum, which is detected as an increase in fluorescence.
Protocol:
-
Cell Plating:
-
Seed a cell line expressing the target GPCR (e.g., HEK293 or CHO cells) into 384-well, black-walled, clear-bottom microplates at a density optimized for 80-90% confluency on the day of the assay.[4]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.[6]
-
The buffer may need to include probenecid to prevent dye leakage from certain cell lines.[4]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with the this compound library compounds at the desired final screening concentration (e.g., 10 µM).
-
Place the cell plate into a kinetic plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the compounds from the compound plate to the cell plate and continue to monitor the fluorescence signal for 2-3 minutes.
-
An increase in fluorescence intensity relative to vehicle controls indicates a potential agonist.
-
Ion Channel Screening: Membrane Potential Assay
Fluorescence-based membrane potential assays are a common HTS method for identifying modulators of ion channels.[8][9][10]
Principle: Cells expressing the ion channel of interest are loaded with a voltage-sensitive fluorescent dye. Changes in membrane potential, caused by the opening or closing of the ion channel, are detected as a change in fluorescence.
Protocol:
-
Cell Plating:
-
Plate cells expressing the target ion channel in 384-well, black-walled microplates as described for the GPCR assay.
-
-
Dye Loading:
-
Prepare and add a membrane potential-sensitive dye solution (e.g., a FRET-based dye pair) to the cells.
-
Incubate according to the manufacturer's protocol, typically for 30-60 minutes at room temperature.
-
-
Assay Procedure (for a potassium channel inhibitor):
-
Place the cell plate in a kinetic plate reader.
-
Add the library compounds to the plate and incubate for a predetermined time (e.g., 10-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a stimulus solution containing a high concentration of potassium chloride to depolarize the cells.
-
Monitor the change in fluorescence. An inhibitor of the potassium channel will prevent repolarization, resulting in a sustained change in fluorescence compared to control wells.
-
Enzyme Inhibitor Screening: Fluorogenic Substrate Assay
This is a versatile assay for identifying enzyme inhibitors and is adaptable to many enzyme classes.[11][12][13]
Principle: The assay uses a substrate that is non-fluorescent until it is cleaved by the enzyme of interest, releasing a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a library compound indicates potential enzyme inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution optimized for the activity of the target enzyme.
-
Dilute the enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the library compounds into the wells of a 384-well, black microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Assay Validation and Quality Control
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls, taking into account the means and standard deviations of both.[16][17][18][19][20] | Z' > 0.5 indicates an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Generally, S/B > 2 is desirable. |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | %CV < 20% for both positive and negative controls.[15] |
| DMSO Tolerance | The assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries.[15] | The final DMSO concentration should not significantly impact assay performance. |
Calculating the Z'-Factor:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Caption: Workflow for HTS assay validation.
Hit Confirmation and Secondary Screening
The primary screen will identify a set of initial "hits." However, it is crucial to perform follow-up studies to confirm these hits and eliminate false positives.[21][22]
Workflow for Hit Triage:
-
Confirmation Screen: Re-test the primary hits in the same assay, preferably from a freshly prepared sample of the compound.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (EC50 for agonists/activators, IC50 for antagonists/inhibitors).
-
Orthogonal Assays: Test the active compounds in a secondary assay that uses a different detection technology or measures a different biological endpoint.[21] This helps to rule out compounds that interfere with the primary assay format.
-
Structure-Activity Relationship (SAR) Analysis: If multiple active compounds with related chemical structures are identified, this can provide early insights into the SAR of the chemical series.
Conclusion
The development of a robust and reliable screening cascade is fundamental to the successful identification of bioactive compounds from a novel chemical library. By employing a strategic approach that includes parallel screening against high-probability target classes, rigorous assay validation, and a systematic process for hit confirmation, researchers can efficiently navigate the complexities of drug discovery. The protocols and workflows outlined in this guide provide a solid foundation for screening a this compound library and advancing promising hits toward lead optimization.
References
-
Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. BMC Biotechnology. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
-
Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal Molecular Cardiology, Cleveland Clinic,*. Bio-protocol. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Wang, G., et al. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Retrieved from [Link]
-
Miao, H., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Retrieved from [Link]
-
NIH. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]
-
Lazzaro, M. T., & Loll, P. J. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in Molecular Biology. Retrieved from [Link]
-
Kvapil, M., et al. (2020). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. SLAS Discovery. Retrieved from [Link]
-
Dunlop, J., et al. (2008). High-Throughput Screening for Ion Channel Modulators. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Auld, D. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. InTech. Retrieved from [Link]
-
Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]
-
Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Meijer, M., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
NIH. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Stoddart, L. A. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Jiang, X., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience. Retrieved from [Link]
-
Alwarthan, A. A., et al. (2000). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. Analytica Chimica Acta. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Compound Library for Screening. Retrieved from [Link]
-
Mervin, L. H., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Retrieved from [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. Retrieved from [Link]
-
Al-kasmi, K., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals. Retrieved from [Link]
-
Zheng, W., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Pšenáková, Z., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. Retrieved from [Link]
-
Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wegener, A., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]
-
Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology. Retrieved from [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. bio-protocol.org [bio-protocol.org]
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- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support resource for the synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical protocols for improving the yield and purity of this important building block. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this amide coupling reaction.
Synthesis Overview and Core Mechanism
The synthesis of the target compound is a classic amide bond formation between piperidine-4-carboxylic acid and an activated form of tetrahydrofuran-2-carboxylic acid. While seemingly straightforward, this reaction presents unique challenges due to the bifunctional nature of the piperidine starting material (a secondary amine and a carboxylic acid) and the potential for side reactions.[1]
The most common and reliable method involves the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid group of tetrahydrofuran-2-carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of piperidine-4-carboxylic acid.[2]
Reaction Scheme:
-
Reactant 1: Tetrahydrofuran-2-carboxylic acid
-
Reactant 2: Piperidine-4-carboxylic acid
-
Product: this compound
The Carbodiimide Coupling Mechanism
Using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard approach. The mechanism proceeds as follows:
-
Activation: The carboxylic acid (Tetrahydrofuran-2-carboxylic acid) attacks the EDC, forming a highly reactive O-acylisourea intermediate.[2]
-
Additive Intervention: HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester. This step is crucial as it minimizes the risk of racemization (if the alpha-carbon were chiral and susceptible) and prevents the intermediate from rearranging into an unreactive N-acylurea byproduct.
-
Nucleophilic Attack: The secondary amine of piperidine-4-carboxylic acid attacks the carbonyl carbon of the activated HOBt ester.
-
Amide Bond Formation: The resulting tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.
Caption: Amide coupling mechanism using EDC and HOBt.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified, as moisture can significantly hinder the reaction.[3]
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Tetrahydrofuran-2-carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve piperidine-4-carboxylic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF. Stir until a homogenous solution is formed. The base is critical for neutralizing the HCl salt of EDC and maintaining a basic pH to ensure the piperidine nitrogen remains nucleophilic.
-
Activation: In a separate flask, dissolve tetrahydrofuran-2-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 0°C (ice bath) for 20-30 minutes. This pre-activation step ensures the formation of the active HOBt ester before the amine is introduced.
-
Coupling: Slowly add the solution from Step 2 to the solution from Step 1 at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The disappearance of the limiting starting material (piperidine-4-carboxylic acid) indicates completion.
-
Quenching & Workup:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. This step protonates any excess DIPEA and ensures the product's carboxylic acid is in its neutral form for extraction.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water (1x) and then brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Question: My TLC/LC-MS analysis shows primarily unreacted starting materials, even after 24 hours. What are the potential causes?
Answer: This is a common problem that typically points to issues with reagents, activation, or reaction conditions.[3][4]
-
Potential Cause 1: Inactive Reagents or Catalyst.
-
The "Why": Carbodiimides like EDC are moisture-sensitive and can degrade upon storage. Solvents containing water will hydrolyze the active O-acylisourea intermediate faster than it can react with the amine.[3]
-
Troubleshooting Steps:
-
Use a fresh, unopened bottle of EDC or one that has been stored properly in a desiccator.
-
Ensure your DMF is truly anhydrous. Use a sealed bottle of anhydrous solvent or dry it over molecular sieves.[3]
-
Verify the purity of your starting materials via NMR or melting point.
-
-
-
Potential Cause 2: Incomplete Carboxylic Acid Activation.
-
The "Why": The activation step is temperature-dependent. If the amine is added before the active ester has had a chance to form, the reaction will be sluggish or fail.
-
Troubleshooting Steps:
-
Always pre-activate the carboxylic acid with EDC/HOBt at 0°C for at least 20 minutes before adding the amine solution.
-
Ensure thorough mixing during the activation and coupling steps.[5]
-
-
-
Potential Cause 3: Suboptimal pH.
-
The "Why": The piperidine nitrogen must be in its free base form to be nucleophilic. If the reaction medium is acidic, the amine will be protonated and non-reactive. Conversely, piperidine-4-carboxylic acid itself is zwitterionic and may have poor solubility.
-
Troubleshooting Steps:
-
Ensure an adequate amount of a non-nucleophilic base like DIPEA or triethylamine is used to scavenge protons and maintain a basic environment (pH ~8-9).
-
If solubility of the piperidine starting material is an issue, consider gentle warming or using a co-solvent like a small amount of DMSO, but ensure it is compatible with your workup.
-
-
Issue 2: Low Isolated Yield After a Successful Reaction
Question: My LC-MS showed complete conversion to the product, but after workup and purification, my final yield is disappointingly low. Where could the product have been lost?
Answer: Product loss during workup is a frequent challenge, especially for molecules with both acidic and basic functional groups.[3][5]
-
Potential Cause 1: Product Solubility in the Aqueous Layer.
-
The "Why": The product contains both a carboxylic acid and a tertiary amine (within the amide). This makes it amphoteric. At neutral pH, it can exist as a zwitterion, which may have significant water solubility. During extraction, if the pH is not carefully controlled, a substantial amount of product can remain in the aqueous phase.
-
Troubleshooting Steps:
-
During the workup, carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl before extraction. This ensures the carboxylic acid is protonated (neutral) and the tertiary amine is protonated (a salt), but overall solubility in the organic solvent is maximized.
-
After the main extractions, perform a "back-extraction": take the combined aqueous layers and extract them one more time with a fresh portion of organic solvent to recover any dissolved product.[3]
-
-
-
Potential Cause 2: Emulsion Formation.
-
The "Why": The presence of DMF and salts can lead to the formation of stable emulsions during extraction, trapping product at the interface.
-
Troubleshooting Steps:
-
Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[3]
-
If an emulsion persists, filter the entire mixture through a pad of Celite.
-
-
Issue 3: Difficult Purification
Question: My crude product is contaminated with a byproduct that is very difficult to remove by column chromatography.
Answer: The primary culprit here is often a byproduct from the coupling reagent.
-
Potential Cause 1: N-Acylurea Byproduct.
-
The "Why": If the O-acylisourea intermediate rearranges instead of reacting with HOBt or the amine, it forms a stable N-acylurea. This byproduct is often of similar polarity to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
The use of HOBt or an equivalent additive is the best preventative measure.
-
If using DCC instead of water-soluble EDC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by simple filtration. If EDC is used, its urea byproduct (EDU) is water-soluble and should be removed during the aqueous workup. If it persists, ensure your washes are thorough.
-
-
-
Potential Cause 2: Product Streaking on Silica Gel.
-
The "Why": The free carboxylic acid on your product can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Troubleshooting Steps:
-
Deactivate the silica gel by adding 0.5-1% triethylamine or acetic acid to your chromatography eluent. Use triethylamine if your product is basic and acetic acid if it is acidic (in this case, acetic acid is preferred).[3]
-
Consider an alternative purification method like recrystallization from a suitable solvent system (e.g., EtOAc/hexanes, isopropanol).
-
Acid/base extraction can also be used for purification. Dissolve the crude material in an organic solvent, extract with a weak base (e.g., NaHCO₃) to move the desired product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer and extract the pure product back into an organic solvent.[6]
-
-
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q1: Is there a better coupling reagent than EDC/HOBt?
-
A: For challenging couplings, phosphonium reagents like BOP or PyBOP, or aminium/uronium reagents like HATU or HBTU can be more effective.[1] They are generally more powerful activating agents but are also more expensive and generate different byproducts. A screening of different coupling agents may be necessary for optimization.[7]
-
-
Q2: How should I prepare my TLC plates for monitoring this reaction?
-
A: A mobile phase of 10-20% Methanol in Dichloromethane (DCM) often works well. To visualize the spots, use a primary stain like potassium permanganate, as the starting materials and product may not be UV-active. The product should have an Rf value intermediate between the two starting materials.
-
-
Q3: Can I perform this reaction without a non-nucleophilic base like DIPEA?
-
A: It is not recommended. The EDC coupling reaction generates HCl (if the EDC hydrochloride salt is used), which will protonate the piperidine amine, rendering it non-nucleophilic. A base is required to neutralize this acid and maintain the reaction rate.
-
Data Summary
| Parameter | Recommendation | Rationale | Reference |
| Coupling Reagent | EDC / HOBt | Water-soluble byproducts, cost-effective, reduces side reactions. | [2] |
| Base | DIPEA or Triethylamine | Non-nucleophilic, scavenges protons to keep the amine reactant active. | [8] |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants, aprotic nature prevents interference. | [3] |
| Temperature | 0°C to Room Temp. | Controls activation rate and minimizes side reactions. | [5] |
| Workup pH | 3-4 | Maximizes product recovery in the organic phase by neutralizing the carboxylic acid group. | [3] |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. DOI:10.1039/C5OB02129D.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Acylation of Piperidine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the acylation of piperidine-4-carboxylic acid. As Senior Application Scientists, we understand the nuances of this reaction and have structured this guide to address specific issues with mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of piperidine-4-carboxylic acid?
The primary desired reaction is the N-acylation of the piperidine nitrogen. However, due to the bifunctional nature of piperidine-4-carboxylic acid, several side reactions can occur. The most prevalent issues include:
-
O-Acylation: The carboxylic acid moiety can be acylated to form a mixed anhydride, especially when using highly reactive acylating agents.[1][2]
-
Di-acylation: Both the piperidine nitrogen and the carboxylic acid can be acylated.
-
Polymerization/Oligomerization: Intermolecular amide bond formation between molecules of piperidine-4-carboxylic acid can lead to oligomeric byproducts.
-
Racemization: If the acylating agent or other components of the reaction mixture are chiral, racemization can be a concern.[3]
-
Side reactions involving coupling agents: The reagents used to activate the carboxylic acid can themselves lead to unwanted byproducts.
Understanding the interplay between the nucleophilicity of the piperidine nitrogen and the carboxylic acid group is crucial for troubleshooting.[4]
Q2: My reaction is showing a significant amount of a higher molecular weight byproduct. What is likely happening?
The formation of higher molecular weight species often points to intermolecular reactions. Two primary pathways can lead to this:
-
Intermolecular Amide Bond Formation: One molecule's piperidine nitrogen can attack the activated carboxylic acid of another molecule, leading to dimer, trimer, and eventually oligomer formation. This is more likely to occur if the N-acylation is sluggish.
-
Mixed Anhydride Mediated Polymerization: If an O-acylation side reaction occurs, the resulting mixed anhydride is a highly reactive species that can be attacked by the piperidine nitrogen of another molecule, initiating a polymerization cascade.
To mitigate this, ensure that the N-acylation is the kinetically favored pathway. This can be achieved by carefully selecting the reaction conditions, such as temperature and the rate of addition of reagents.
Q3: I am using a standard amide coupling protocol (e.g., EDC/HOBt), but my yields are low and I see multiple spots on my TLC. What should I check first?
Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are classic signs of competing side reactions.[4] Here's a checklist of initial troubleshooting steps:
-
Moisture Content: Ensure all your reagents and solvents are anhydrous. Water can hydrolyze activated intermediates, leading back to the starting material and reducing your yield.[4]
-
Reagent Purity and Stoichiometry: Verify the purity of your piperidine-4-carboxylic acid, acylating agent, and coupling reagents. Incorrect stoichiometry can leave unreacted starting materials or promote side reactions.
-
Order of Addition: The order in which you add your reagents is critical. Typically, the carboxylic acid is pre-activated with the coupling reagent before the amine (in this case, the piperidine nitrogen) is introduced.[4]
-
Temperature Control: Many coupling reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side product formation.[4]
Troubleshooting Guides
Issue 1: Predominant O-Acylation over N-Acylation
Symptoms:
-
The major product observed has a mass corresponding to the addition of the acyl group to the carboxylic acid moiety.
-
Analysis by IR spectroscopy may show a characteristic anhydride stretch (~1820 and 1750 cm⁻¹).
-
The desired N-acylated product is present in minor quantities or is absent.
Causality: O-acylation occurs when the carboxylate is a more effective nucleophile than the piperidine nitrogen under the reaction conditions. This can be influenced by the choice of acylating agent, solvent, and base.[1][5]
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Acylating Agent | Use less reactive acylating agents. For example, an acid anhydride may be preferable to a more reactive acyl chloride.[6][7] |
| Protecting Groups | Protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) prior to acylation. The ester can be subsequently hydrolyzed to yield the desired product.[8][9] |
| pH Control | Maintain a slightly basic pH. Under acidic conditions, the piperidine nitrogen will be protonated and non-nucleophilic, favoring O-acylation. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge any acid generated. |
| Solvent Effects | Use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Protic solvents can participate in the reaction and lead to unwanted byproducts. |
Experimental Protocol: Selective N-Acylation via Carboxylic Acid Protection
-
Esterification of Piperidine-4-carboxylic acid:
-
Suspend piperidine-4-carboxylic acid in methanol or ethanol.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the ester hydrochloride.
-
-
N-Acylation of the Ester:
-
Dissolve the piperidine-4-carboxylic acid ester hydrochloride in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (2.5 equivalents).
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 equivalents) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Hydrolysis of the Ester:
-
Upon completion of the N-acylation, add an aqueous solution of a base (e.g., 1M NaOH) to hydrolyze the ester.
-
Stir until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture to a pH of ~5-6 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent.
-
Issue 2: Formation of Di-acylated Byproduct
Symptoms:
-
A product with a mass corresponding to the addition of two acyl groups is observed.
-
NMR analysis shows signals consistent with both N-acylation and O-acylation (e.g., a mixed anhydride).
Causality: This occurs when the reaction conditions are harsh enough to acylate both the piperidine nitrogen and the carboxylic acid. The use of a large excess of a highly reactive acylating agent is a common cause.
Mitigation Strategies:
| Strategy | Rationale |
| Stoichiometry Control | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. |
| Rate of Addition | Add the acylating agent slowly and at a low temperature to control the exotherm and allow for selective reaction with the more nucleophilic piperidine nitrogen. |
| Choice of Base | Use a hindered, non-nucleophilic base to minimize its participation in side reactions. |
Issue 3: Low Yield and/or Incomplete Reaction
Symptoms:
-
Significant amount of starting material remains even after prolonged reaction times.
-
The yield of the desired N-acylated product is poor.
Causality: Incomplete reactions can be due to several factors, including insufficient activation of the carboxylic acid when using coupling agents, poor solubility of reactants, or deactivation of the catalyst.
Mitigation Strategies:
| Strategy | Rationale |
| Coupling Agent Selection | For sluggish reactions, consider using a more powerful coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4] |
| Solvent Choice | Ensure all reactants are fully soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent system or a more polar aprotic solvent like Dimethylformamide (DMF).[4] |
| Reaction Temperature | While low temperatures are often preferred to minimize side reactions, some sluggish acylations may benefit from gentle heating (e.g., 40-50 °C). This should be done cautiously and with careful monitoring. |
| Use of Additives | Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can accelerate amide bond formation when using carbodiimide coupling agents like EDC.[10] |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-acylation pathway and the common O-acylation side reaction.
Caption: Desired N-acylation vs. O-acylation side reaction.
The following diagram illustrates the potential for oligomerization.
Caption: Pathway for intermolecular side reactions leading to oligomerization.
References
- BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- BenchChem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
- BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Piyal, A. (2020, November 2). Difference Between O Acylation and N Acylation. Pediaa.Com.
- ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
- BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Gore, R. P., et al. (2011). Der Pharma Chemica, 3(3), 409-421.
- Wikipedia. (n.d.). Protecting group.
- LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Difference Wiki. (2024, April 14). O Acylation vs. N Acylation: What's the Difference?.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Varun Kumar, et al. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Synthesis, 50, 3902-3910.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amide Bond Formation for Sterically Hindered Reactants
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered substrates.
Troubleshooting Guide
Issue 1: Low to No Yield with Standard Coupling Reagents (e.g., EDC/HOBt, HATU)
Question: My standard amide coupling reaction using EDC/HOBt or HATU is giving a low to negligible yield. What are the common causes for failure with sterically hindered substrates, and what steps can I take to improve the outcome?
Answer:
Standard coupling conditions often fail with sterically hindered carboxylic acids or amines due to a combination of factors. Understanding these underlying issues is the first step toward successful optimization.
Root Cause Analysis:
-
Low Reactivity of Coupling Partners: Steric bulk around the carboxylic acid or the amine nitrogen significantly slows down the rate of the reaction. The nucleophilic attack of the amine on the activated acid is sterically shielded.[1]
-
Inefficient Carboxylic Acid Activation: While reagents like HATU and EDC/HOBt are generally robust, the activated intermediates they form (e.g., O-acylisourea for EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[1][2]
-
Side Reactions of the Activated Intermediate: The highly reactive activated intermediate can decompose or undergo side reactions if the desired reaction with the hindered amine is too slow.[1][2] For example, with carbodiimides, the activated O-acylisourea can rearrange to a stable N-acylurea, which halts the reaction.[1] With uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[1]
-
Poor Solubility: Reactants that are not fully dissolved in the chosen solvent will exhibit diminished reaction rates.[1]
Troubleshooting Workflow:
If you are encountering low to no yield, follow this logical troubleshooting workflow:
A troubleshooting decision tree for difficult amide couplings.
Experimental Protocols for Yield Improvement:
-
Protocol 1: Increasing Reaction Temperature For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[1] Reactions can be heated, sometimes up to 80°C or higher, though this should be done cautiously to avoid decomposition of starting materials or products.[1][3]
-
To a stirred solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1–0.5 M), add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes for pre-activation.
-
Add the hindered amine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to 80°C.
-
Monitor the reaction progress over 12-24 hours via LCMS.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the crude product.
-
-
Protocol 2: Switching to a More Potent Coupling Reagent (PyBOP) Phosphonium salt reagents like PyBOP are known to be highly effective for hindered couplings, including those involving N-methyl amino acids.[1]
-
Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add a non-nucleophilic base, typically DIPEA (3.0 equiv).
-
Stir for 5 minutes at room temperature.
-
Add the amine (1.1 equiv) and continue to stir at room temperature.
-
Monitor the reaction to completion (typically 1-12 hours).[1]
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
-
-
Protocol 3: In Situ Acyl Fluoride Formation (BTFFH) Converting the carboxylic acid to a small, highly reactive acyl fluoride can be very effective where other methods have failed.[1][3][4]
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both the base and a catalyst.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.[1]
-
Add the hindered amine (1.1 equiv) and continue to stir, potentially with heating, until the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: I've confirmed that an activated ester is formed via LCMS, but the reaction with my hindered amine does not proceed. What should I try next?
A1: If the carboxylic acid is activated but the coupling fails, the issue lies with the nucleophilicity of the amine or the stability of the activated intermediate.[1][5] Here are some strategies:
-
Increase Reaction Temperature: As detailed in Protocol 1, heating can overcome the activation energy barrier.[1][3]
-
Switch to a More Reactive Coupling Reagent: Move from standard carbodiimide or HATU/HBTU reagents to more potent options.
-
Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP are highly effective for hindered couplings.[1]
-
Acyl Fluoride Precursors: Reagents like TFFH or BTFFH generate highly reactive acyl fluorides in situ.[1][3][4]
-
COMU: This newer uronium reagent, based on OxymaPure, is highly reactive and a safer alternative to benzotriazole-based reagents.[2][6]
-
Q2: What are the best practices for setting up a coupling reaction with a hindered, low-nucleophilicity amine?
A2: For challenging amines, the order of addition and choice of reagents are critical.
-
Pre-activation: Activate the carboxylic acid before introducing the amine. This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[1] This ensures the activated species is formed and ready to react, minimizing side reactions with the coupling reagent itself.
Q3: Are there alternative, non-coupling reagent-based methods for forming highly hindered amide bonds?
A3: Yes, for exceptionally challenging cases, alternative synthetic routes should be considered.
-
Grignard Reagents and Isocyanates: A robust method for the synthesis of sterically hindered amides involves the addition of Grignard reagents to isocyanates.[7][8][9] This C-C bond-forming approach to amide synthesis can succeed where traditional C-N bond-forming coupling methods fail.[7]
Q4: How can I minimize racemization in my sterically hindered amide coupling reactions?
A4: Racemization is a significant concern, especially in peptide synthesis.
-
Use Additives: Coupling additives such as HOBt or OxymaPure are known to suppress racemization.[2]
-
Lower Temperature: Running the reaction at a lower temperature can also help minimize racemization.
-
Reagent Choice: Acyl fluorides are reported to be less prone to α-racemization than acyl chlorides.[3] Phosphonium reagents like PyBOP are also excellent for reducing racemization.[1]
Data Summary: Comparison of Coupling Reagents for Hindered Substrates
| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Common Conditions |
| HATU | Uronium Salt | Forms highly reactive OAt esters.[2] | DIPEA, DMF/DCM, RT to 80°C |
| PyBOP | Phosphonium Salt | Excellent for reducing racemization and coupling hindered partners.[1] | DIPEA, DMF/DCM, RT |
| COMU | Uronium Salt | High reactivity, safer than HOBt/HOAt-based reagents.[2][6] | DIPEA, DMF, RT |
| BTFFH/TFFH | Fluorinating Agent | Forms small, highly reactive acyl fluorides in situ.[1][3] | Pyridine/DIPEA, DCM/ACN, RT to 80°C |
References
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
The synthesis of sterically hindered amides. PubMed. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. bachem.com [bachem.com]
- 7. chimia.ch [chimia.ch]
- 8. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid stability and degradation pathways
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. It addresses potential stability issues and degradation pathways you may encounter during your experiments, offering troubleshooting advice and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new, more polar peak on reverse-phase HPLC after storage in an acidic solution. What is the likely cause?
This is a classic sign of hydrolytic degradation. The most probable cause is the hydrolysis of the amide bond connecting the piperidine and tetrahydrofuran rings. This reaction would yield piperidine-4-carboxylic acid and tetrahydrofuran-2-carboxylic acid. The resulting carboxylic acids are significantly more polar than the parent molecule, leading to earlier elution on a reverse-phase column.
To confirm this, you can co-inject your degraded sample with standards of the suspected degradation products. A match in retention time would provide strong evidence for this degradation pathway.
Q2: I've observed a loss of potency in my formulation containing this compound when exposed to light. What degradation pathway might be at play?
Photodegradation is a common issue for many pharmaceutical compounds. For a molecule like this compound, several mechanisms could be involved. The piperidine ring, in particular, can be susceptible to photo-oxidation, potentially leading to the formation of N-oxides or ring-opened products.
It's also possible for the tetrahydrofuran ring to undergo photolytic cleavage. To investigate this, a forced degradation study under controlled light conditions (e.g., using a photostability chamber) is recommended. Analysis of the resulting degradants by LC-MS/MS would be crucial for structure elucidation.
Q3: After performing a forced degradation study with an oxidizing agent like hydrogen peroxide, I see multiple new peaks in my chromatogram. What are the likely degradation products?
Oxidative degradation can be complex. For this compound, the primary sites of oxidation are likely the nitrogen atom of the piperidine ring and the carbon atoms adjacent to the oxygen in the tetrahydrofuran ring.
Possible degradation products include:
-
N-oxide: Oxidation of the piperidine nitrogen.
-
Hydroxylated species: Oxidation at various positions on either ring.
-
Ring-opened products: More extensive oxidation can lead to the cleavage of one or both rings.
A systematic approach using mass spectrometry is essential to identify these products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak with a shorter retention time in RP-HPLC. | Hydrolysis of the amide bond. | Confirm by co-injection with standards of piperidine-4-carboxylic acid and tetrahydrofuran-2-carboxylic acid. Adjust pH to a more neutral range if possible. |
| Loss of assay value after exposure to ambient light. | Photodegradation. | Store the compound and its formulations in light-resistant containers. Conduct a formal photostability study. |
| Formation of multiple degradation products under oxidative stress. | Oxidation of the piperidine and/or tetrahydrofuran rings. | Use antioxidants in the formulation if compatible. Characterize the degradation products using LC-MS/MS to understand the mechanism. |
| Inconsistent results in stability studies. | Sample handling, storage conditions, or analytical method variability. | Review and standardize all protocols. Ensure proper calibration of all instruments. Use a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
-
Use a mass spectrometer detector to obtain mass information for the parent compound and all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.
1. Column Selection:
-
A C18 column is a good starting point for this type of molecule.
2. Mobile Phase Optimization:
-
Start with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Optimize the gradient to achieve good separation of all peaks.
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways for the target molecule.
Workflow for Stability Investigation
The following workflow provides a systematic approach to investigating the stability of this compound.
Caption: A systematic workflow for stability investigation.
Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of Polar Piperidine Compounds
Welcome to the technical support center for the analysis of polar piperidine compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak broadening, tailing, and poor resolution during their experiments. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic issues.
Understanding the Challenge: The Unique Behavior of Polar Piperidine Compounds in Reversed-Phase HPLC
Polar piperidine compounds are notoriously challenging to analyze using standard reversed-phase HPLC methods. Their basic nature, conferred by the nitrogen atom in the piperidine ring, leads to a high propensity for ionization in typical mobile phases. This ionization is a primary contributor to a cascade of issues that result in poor peak shapes, most notably peak tailing and broadening.
The primary cause of these issues is often secondary interactions between the positively charged (protonated) piperidine analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These silanol groups can become deprotonated and negatively charged, leading to strong, undesirable ionic interactions that cause the analyte to lag on the column, resulting in a tailing peak.[3][4][5]
This guide will walk you through a systematic approach to troubleshooting, from initial system checks to advanced method development strategies, to help you achieve sharp, symmetrical peaks for your polar piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape for piperidine compounds so sensitive to mobile phase pH?
The pH of the mobile phase is the most critical parameter influencing the retention and peak shape of ionizable compounds like piperidines.[6][7][8] The piperidine moiety has a pKa (acid dissociation constant) that typically falls in the basic range. The pKa is the pH at which the compound is 50% ionized and 50% neutral.
-
At a mobile phase pH below the pKa , the piperidine nitrogen is protonated, carrying a positive charge. This ionized form is more polar and will have weaker interactions with the non-polar stationary phase, leading to shorter retention times. However, it is also more susceptible to strong ionic interactions with negatively charged silanol groups on the silica surface, which is a major cause of peak tailing.[1][3]
-
At a mobile phase pH above the pKa , the piperidine is in its neutral, non-ionized form. This makes it less polar and allows for better retention through hydrophobic interactions with the stationary phase, often resulting in improved peak shape.[7]
For robust and reproducible results, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[7][9]
Q2: What are silanol groups, and how do they cause peak tailing?
Silica-based stationary phases, such as C18 columns, have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[10][11] These silanol groups can exist in different forms, some of which are acidic and can deprotonate to become negatively charged (SiO-), especially at a mobile phase pH above 3.[3]
When a positively charged (protonated) basic compound, like a piperidine derivative, passes through the column, it can interact with these negatively charged silanol groups through a strong secondary ionic interaction.[1][4][5] This is in addition to the desired primary reversed-phase (hydrophobic) interaction. This mixed-mode retention mechanism leads to some analyte molecules being retained longer than others, resulting in a skewed or tailing peak.[2][3]
The presence of metal ions within the silica can further activate these silanol groups, exacerbating the peak tailing issue.[4]
Q3: I've adjusted the pH, but I still see peak tailing. What should I try next?
If pH adjustment alone is insufficient, the next step is to address the underlying silanol interactions. This can be achieved through several strategies:
-
Use of Mobile Phase Additives:
-
Competing Bases (Silanol Suppressors): Adding a small concentration of another basic compound, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.[12] The TEA molecules will preferentially interact with the silanol groups, effectively shielding the piperidine analyte from these undesirable interactions.[12] However, be aware that competing bases can shorten column lifetime.[12]
-
Ion-Pairing Agents: These are molecules that have both a hydrophobic and an ionic functional group. For basic analytes, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[13][14] The hydrophobic tail of the reagent interacts with the stationary phase, while the ionic head interacts with the protonated piperidine analyte, forming a neutral ion pair. This neutral complex then interacts with the stationary phase via a well-behaved reversed-phase mechanism, leading to improved peak shape and retention.[13][15]
-
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a more consistent pH at the column surface and can also help to mask some of the residual silanol activity, leading to improved peak shape.[16]
-
Consider a Different Stationary Phase: If mobile phase modifications do not resolve the issue, the problem may lie with the column chemistry itself. Modern HPLC columns offer a variety of solutions to mitigate silanol interactions:
-
High-Purity, End-Capped Columns (Type B Silica): These columns are made from silica with a very low metal content and undergo a secondary chemical treatment called "end-capping" to block a significant portion of the residual silanol groups with a small, inert silylating agent.[17]
-
Polar-Embedded Columns: These columns feature a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain (e.g., C18). This polar group helps to shield the analyte from the silica surface and its residual silanols.[17]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on their surface, which helps to repel positively charged basic analytes, minimizing their interaction with the silica surface and improving peak shape, especially at low pH.[17]
-
Non-Silica Based Columns: Columns with stationary phases made from organic polymers or zirconia eliminate the problem of silanol interactions altogether.[17]
-
Q4: Can my HPLC system itself be the cause of peak broadening?
Absolutely. Peak broadening is not always a result of chemical interactions within the column. It can also be caused by physical factors within the HPLC system, often referred to as "extra-column volume" or "extra-column band broadening."[18][19] This is especially critical when using high-efficiency columns. Here are some common culprits:
-
Excessive Tubing Length or Incorrect Internal Diameter: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter to minimize the volume through which the sample has to travel.[20][21]
-
Improper Fittings and Connections: Poorly made connections can create small voids or dead volumes where the sample can diffuse, leading to peak broadening.[21]
-
Large Injection Volume or Strong Sample Solvent: Injecting a large volume of a sample dissolved in a solvent that is stronger (i.e., has a higher organic content in reversed-phase) than the mobile phase can cause significant peak distortion and broadening.[17][18][21]
-
Incorrect Detector Settings: The data collection rate of the detector must be fast enough to capture the eluting peak accurately. A slow data collection rate can lead to artificially broad peaks.[21]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Troubleshooting Peak Broadening
This guide provides a logical workflow to diagnose and resolve peak broadening issues with polar piperidine compounds.
Caption: Troubleshooting workflow for peak broadening.
Protocol 1: Basic System Check
-
Inspect all fittings and connections: Ensure that all fittings are properly tightened and that there are no leaks. Pay close attention to the connections at the injector, column, and detector.[21]
-
Minimize tubing length and internal diameter: Use pre-cut, low-volume tubing where possible, especially between the column and the detector.[20][21]
-
Evaluate sample solvent and injection volume: Dissolve your sample in the initial mobile phase or a weaker solvent.[18] Try reducing the injection volume by half to see if the peak shape improves, which could indicate column overload.[17][20]
-
Check detector settings: Ensure the data collection rate is appropriate for your peak width. A good starting point is to have 15-20 data points across the peak.[21]
Protocol 2: Systematic Mobile Phase pH Adjustment
This protocol will help you determine the optimal mobile phase pH for your piperidine analyte. It is crucial to know the pKa of your compound for this optimization.
-
Prepare a series of mobile phases: Prepare at least three different mobile phase buffers with pH values that are 2 units below the pKa, at the pKa, and 2 units above the pKa of your piperidine compound. Ensure the buffer has adequate capacity at the chosen pH values.
-
Equilibrate the column: For each new mobile phase, equilibrate the column for at least 20-30 column volumes before injecting your sample.
-
Inject the sample: Inject your piperidine standard at a consistent concentration and volume for each mobile phase.
-
Analyze the chromatograms: Compare the peak shape (asymmetry factor), retention time, and resolution for each pH condition.
-
Select the optimal pH: Choose the pH that provides the most symmetrical and well-resolved peak. If operating at a high pH, ensure your column is stable under these conditions.[6][22]
Protocol 3: Using Mobile Phase Additives
If pH optimization is not sufficient, consider using mobile phase additives.
Option A: Competing Base (e.g., Triethylamine - TEA)
-
Prepare the mobile phase: Add a low concentration of TEA (e.g., 0.05% to 0.1% v/v) to your optimized mobile phase.
-
Equilibrate the column: Thoroughly equilibrate the column with the new mobile phase.
-
Inject the sample: Analyze your piperidine compound and observe the peak shape.
-
Optimize the concentration: You may need to adjust the TEA concentration to achieve the best peak shape without excessively long retention times.
Option B: Ion-Pairing Agent (e.g., Sodium Hexanesulfonate)
-
Select the ion-pairing reagent: For basic compounds like piperidines, an anionic reagent such as an alkyl sulfonate is appropriate.[13][14]
-
Prepare the mobile phase: Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM. Ensure the mobile phase pH is low enough to keep your piperidine compound protonated.
-
Equilibrate the column: Ion-pairing chromatography requires a longer equilibration time. Flush the column with the ion-pairing mobile phase for an extended period (e.g., 1-2 hours) to ensure the stationary phase is fully saturated with the reagent.
-
Inject the sample: Analyze your compound. You should observe increased retention and improved peak shape.
Protocol 4: Column Selection Guide
If mobile phase modifications are unsuccessful, a change in stationary phase chemistry may be necessary.
| Column Type | Principle of Operation | Best For... | Considerations |
| High-Purity, End-Capped (Type B Silica) | Minimizes available silanol groups through high-purity silica and chemical deactivation.[17] | General-purpose analysis of basic compounds. A good first choice for new methods. | May still exhibit some tailing with very basic compounds. |
| Polar-Embedded | A polar group in the alkyl chain shields the analyte from the silica surface.[17] | Enhancing retention of polar compounds and improving peak shape for bases. | Selectivity may differ from standard C18 columns. |
| Charged Surface Hybrid (CSH) | A low-level positive surface charge repels basic analytes, improving peak shape at low pH.[17] | Achieving sharp peaks for basic compounds in low pH mobile phases. | May require specific mobile phase conditions for optimal performance. |
| Polymer-Based | Stationary phase is an organic polymer, completely eliminating silanol groups.[17] | Highly basic compounds that show persistent tailing on silica-based columns. | Generally have lower efficiency and different selectivity compared to silica-based columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a high organic content mobile phase to retain polar compounds.[23][24] | Very polar piperidine compounds that are not well-retained in reversed-phase. | Requires careful method development and equilibration. |
References
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
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Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Retrieved from [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
- Dolan, J. W. (2002). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 20(5), 430-437.
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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ACE HPLC Columns. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). LC Technical Tip - The Role of End-capping in Reversed Phase Selectivity. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
- Waters. (2011). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines.
- Dolan, J. W. (2008). Ion Pairing — Blessing or Curse?. LCGC Europe, 21(5), 254-260.
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ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
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Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
- Stoll, D. R. (2024). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC North America, 42(12), 522-526.
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Chromedia. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(11), 3927-3935.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Young Pharmacists, 11(2), 155-159.
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. Retrieved from [Link]
- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Planta Medica, 81(S 01), P2B1.
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Chromatography Today. (2017). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
- International Journal of Pharmaceutical and Biological Science Archive. (2013).
-
ResearchGate. (2015). How can I avoid peak broadening in HPLC method analysis?. Retrieved from [Link]
- LCGC International. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC Europe, 22(6), 322-326.
- LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 25(7), 654-663.
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Technical Support Center: Minimizing Epimerization in Chiral Tetrahydrofuran Synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral tetrahydrofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with stereochemical integrity during their synthetic campaigns. Uncontrolled epimerization is a critical issue, leading to mixtures of diastereomers that can be difficult to separate and may result in final products with diminished efficacy or altered biological profiles.[1] This resource provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral tetrahydrofuran synthesis?
A1: Epimerization is an unwanted chemical process that alters the configuration of a single stereogenic center in a chiral molecule.[2][3] In the synthesis of tetrahydrofuran derivatives, this typically occurs at a carbon atom that is susceptible to losing and regaining a proton or undergoing a reversible ring-opening/closing sequence. This leads to the conversion of a desired diastereomer into its epimer, resulting in a mixture of products and compromising the stereochemical purity of your final compound.[4]
Q2: Why is controlling epimerization so critical?
A2: The three-dimensional structure of a molecule is intrinsically linked to its biological function. The various stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and safety profiles.[1] For instance, one epimer of a tetrahydrofuran-containing natural product might be a potent antitumor agent, while another could be inactive or even toxic.[5][6] Therefore, controlling stereochemistry is not just a matter of chemical purity but a fundamental requirement for developing safe and effective therapeutics.
Q3: What are the primary mechanistic pathways that lead to epimerization?
A3: Epimerization during the synthesis of chiral tetrahydrofurans is most often traced back to two primary mechanisms, particularly when a stereocenter is located adjacent to a group that can stabilize a negative or positive charge:
-
Direct Enolization (Base-Catalyzed): This is the most common pathway when a stereocenter is alpha (α) to a carbonyl group (ketone, ester, etc.). A base can abstract the acidic α-proton, forming a planar, achiral enolate intermediate.[2] Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[2][4]
-
Oxonium Ion Formation & Reversion (Acid-Catalyzed): In acid-catalyzed cyclization or rearrangement reactions, a cyclic oxonium ion intermediate can form.[7] If this intermediate can undergo a reversible ring-opening or a rearrangement that temporarily destroys the stereocenter, re-closure can lead to the formation of a thermodynamically more stable, but undesired, epimer.[8] This is especially relevant in Prins cyclizations or Lewis acid-mediated rearrangements.[7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My intramolecular Williamson ether synthesis yields a 1:1 mixture of diastereomers, even though my starting alcohol was enantiopure. The chiral center is α to an ester group.
This is a classic case of base-catalyzed epimerization via enolization. The base used to deprotonate the hydroxyl group is likely also abstracting the acidic proton α to your ester, leading to racemization at that center before cyclization can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-catalyzed epimerization.
Solutions & Causality:
-
Choice of Base: Strong, sterically unhindered bases like sodium hydride (NaH) can readily access the α-proton. Switching to a bulkier or weaker base can shift the equilibrium away from enolate formation.
-
Temperature Control (Kinetic vs. Thermodynamic Control): Deprotonation of an alcohol is typically much faster (kinetically favored) than the deprotonation of an α-carbon.[9][10] By running the reaction at very low temperatures (e.g., -78 °C), you provide enough energy for the desired fast reaction (O-deprotonation) but not enough to overcome the higher activation barrier for the undesired enolization (C-deprotonation).[11][12] Allowing the reaction to warm up can lead to equilibration and the formation of the more thermodynamically stable product mixture, which may be your epimerized product.[7][13]
-
Reagent Addition: Adding the base slowly ensures that it is consumed by the more reactive hydroxyl group as soon as it is introduced, keeping the instantaneous concentration low and minimizing its opportunity to react with the less acidic α-proton.[2]
Problem 2: An acid-catalyzed cyclization of my diol is giving the wrong stereoisomer at the carbon bearing the newly formed C-O bond.
This suggests that the reaction is under thermodynamic control, and the observed product is the most stable diastereomer, which is not the one you want. The reaction may be proceeding through a reversible mechanism involving a carbocation or oxonium ion intermediate.[7]
Solutions & Causality:
-
Use a Milder Lewis Acid: Strong Lewis acids (e.g., SnCl₄, TiCl₄) can promote reversible pathways and equilibration.[7] Switching to a milder Lewis acid (e.g., TMSOTf, BF₃·OEt₂) might favor a kinetically controlled cyclization at lower temperatures, locking in the desired stereochemistry.[7]
-
Employ Substrate Control: The stereochemical outcome of many cyclizations can be directed by existing stereocenters or bulky groups on the substrate. The use of appropriate protecting groups can influence the transition state conformation.[14][15] For example, a bulky silyl ether can direct the incoming nucleophile to the opposite face, leading to a specific diastereomer.[7]
-
Change the Reaction Strategy: If thermodynamic control is unavoidable, consider a different synthetic route where the key stereocenter is set under irreversible (kinetic) conditions, such as an intramolecular Sₙ2 reaction.
Data Summary: Influence of Reaction Conditions on Stereoselectivity
The choice of solvent, base, and temperature can have a profound impact on the diastereomeric ratio (d.r.) of the final product. The following table summarizes general trends observed in base-mediated cyclizations prone to epimerization.
| Parameter | Condition A | d.r. (Desired:Epimer) | Condition B | d.r. (Desired:Epimer) | Rationale |
| Base | NaH | 55:45 | K₂CO₃ | 90:10 | Weaker bases are less likely to cause enolization of α-protons.[2] |
| Temperature | Room Temp (25 °C) | 60:40 | Low Temp (-40 °C) | 95:5 | Lower temperatures favor kinetic control, preventing equilibration to the thermodynamic product.[12] |
| Solvent | DMF (polar aprotic) | 70:30 | Toluene (nonpolar) | 92:8 | Less polar solvents can disfavor the formation of charged enolate intermediates.[2] |
Validated Experimental Protocols
Protocol 1: Minimizing Epimerization in Base-Mediated Intramolecular Sₙ2 Cyclization
This protocol describes the cyclization of a chiral hydroxy mesylate where the stereocenter is α to an ester, a position highly susceptible to epimerization.
Diagram of a Key Epimerization Pathway:
Caption: Competing pathways: desired SN2 cyclization vs. undesired epimerization.
Methodology:
-
Flask Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the chiral hydroxy mesylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous, nonpolar solvent (e.g., Toluene, 0.1 M concentration). Using less polar solvents can suppress epimerization.[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining low temperature is critical to ensure the reaction is under kinetic control.[11]
-
Base Addition: Add a mild, weak base such as potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 30 minutes. Critical Step: A weak base is less likely to abstract the acidic α-proton. Slow addition keeps the base concentration low, further minimizing side reactions.[2]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every hour. Do not allow the reaction to warm to room temperature until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purity Analysis: Purify the crude product via flash column chromatography. Crucially, analyze the diastereomeric purity of the final product by chiral HPLC or ¹H NMR spectroscopy using a chiral shift reagent to validate the stereochemical outcome.
References
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 273, 1-41. [Link]
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Gagnon, D., & Du, Y. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. Journal of Organic Chemistry, 89(16), 11796-11801. [Link]
-
Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Acme Peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Hudlicky, T., & Natchus, M. G. (1986). Kinetic and Thermodynamic Control of Aldolization in Higher Order Polyquinane Systems. Synthetic Communications, 16(2), 193-201. [Link]
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Hay, M. B., & Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. [Link]
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Maharani, R., et al. (2023). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8058. [Link]
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University of North Carolina at Chapel Hill. (n.d.). Development of Axial-Chiral Lewis Base Catalysts for Asymmetric Synthesis. [Link]
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Fujiwara, T., et al. (2006). Synthesis of Tetrahydrofurans by Regio- and Stereoselective Cyclization of Epoxyalcohols Using Magnesium Halide. ResearchGate. [Link]
-
Dudley, C. M., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344. [Link]
-
Tello-Aburto, R., et al. (2008). Synthesis and antitumor activity of C-9 epimers of the tetrahydrofuran containing acetogenin 4-deoxyannoreticuin. Bioorganic & Medicinal Chemistry Letters, 18(18), 5039-5042. [Link]
-
Jeong, J., et al. (2019). Disrotatory Ring-Opening of Furans Gives Stereocontrol. Journal of Organic Chemistry, 84(17), 11061-11067. [Link]
-
Lu, P., et al. (2023). Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society. [Link]
-
Sheppard, T. D., et al. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Chemistry – A European Journal, 21(45), 15975-15978. [Link]
-
Tello-Aburto, R., et al. (2008). Synthesis and antitumor activity of C-9 epimers of the tetrahydrofuran containing acetogenin 4-deoxyannoreticuin. PubMed. [Link]
-
Oikawa, M., et al. (2023). Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment. Journal of Synthetic Organic Chemistry, Japan, 81(12), 1083-1092. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
ResearchGate. (n.d.). Mechanism of tetrahydrofuran synthesis. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Wang, Y., et al. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers. [Link]
-
Zhang, Z-P., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. [Link]
-
Djeffal, L., et al. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Molecular Sciences, 13(12), 17095-17104. [Link]
-
Nagib, D. A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(1), 379-385. [Link]
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Validation & Comparative
Navigating the Nuances of GABAergic Modulation: A Comparative Analysis of Isonipecotic Acid and 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Design
In the landscape of neuroscience and drug discovery, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic development. The intricate balance of GABAergic signaling is pivotal for maintaining neural homeostasis, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders. Within this context, small molecules that can influence GABAergic transmission are of significant interest to researchers.
This guide provides a comparative analysis of two such molecules: the well-characterized GABA uptake inhibitor, isonipecotic acid, and the less-explored compound, 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid. While isonipecotic acid has a more established profile, this guide aims to illuminate the potential, albeit currently limited, understanding of its derivative. We will delve into their structural relationship, known biological activities, and the experimental methodologies required to characterize and compare such compounds, offering a framework for researchers in the field.
Structural and Mechanistic Overview
At first glance, this compound and isonipecotic acid share a common piperidine-4-carboxylic acid scaffold. This core structure is a known pharmacophore for interacting with GABA transporters (GATs). Isonipecotic acid, also known as piperidine-4-carboxylic acid, acts as a competitive inhibitor of GABA uptake, primarily at GAT-1, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.
The key structural differentiator in this compound is the addition of a tetrahydrofuran-2-ylcarbonyl group at the piperidine nitrogen. This modification significantly alters the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can profoundly impact its biological activity, including its affinity for GABA transporters and potential off-target effects. While public domain data on the specific biological activity of this compound is sparse, its synthesis is documented in patent literature, often as an intermediate for more complex molecules. The lack of extensive biological characterization presents an opportunity for novel research.
Comparative Biological Activity: Knowns and Unknowns
A direct, data-driven comparison of the biological activity of these two compounds is challenging due to the limited publicly available information on this compound. However, we can infer potential areas of investigation based on the well-documented activity of isonipecotic acid.
| Compound | Target | Mechanism of Action | Reported Potency (IC50) | Key Research Applications |
| Isonipecotic Acid | GABA Transporter 1 (GAT-1) | Competitive Inhibitor of GABA Uptake | ~10-50 µM (Varies with experimental conditions) | Studying GABAergic neurotransmission, epilepsy research, anxiety models |
| 1-(Tetrahydrofuran-2-ylcarbonyl) piperidine-4-carboxylic acid | Presumed GATs | Unknown | Not Publicly Available | Primarily documented as a chemical intermediate |
Expert Insight: The addition of the tetrahydrofuran-2-ylcarbonyl moiety could have several consequences. It might decrease the compound's affinity for GAT-1 due to steric hindrance, or conversely, it could introduce new interactions with the transporter or even confer activity at other targets. A comprehensive screening campaign would be necessary to elucidate its full biological profile.
Experimental Protocols for Comparative Assessment
To rigorously compare the biological activities of this compound and isonipecotic acid, a tiered experimental approach is recommended. This ensures a systematic and self-validating workflow, from initial binding to functional cellular and tissue-level effects.
Radioligand Binding Assay for GAT-1 Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its target, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Prepare crude synaptic membrane fractions from rat or mouse brain tissue or from cell lines stably expressing the human GAT-1 transporter.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a GAT-1 radioligand (e.g., [³H]tiagabine or [³H]GABA), and varying concentrations of the test compounds (isonipecotic acid and this compound).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining GAT-1 binding affinity.
[³H]GABA Uptake Assay in Synaptosomes or Transfected Cells
This functional assay measures the direct inhibitory effect of the test compounds on GABA transport into cells or synaptosomes.
Protocol:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent brain tissue or use cell lines stably expressing GAT-1.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds in a physiological buffer.
-
Initiation of Uptake: Add a known concentration of [³H]GABA to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for GABA uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the cells or synaptosomes and measure the amount of accumulated [³H]GABA using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake.
Workflow Diagram: GABA Uptake Assay
Caption: Workflow for assessing functional GABA uptake inhibition.
Concluding Remarks and Future Directions
While isonipecotic acid serves as a valuable tool compound for studying GABAergic neurotransmission, the biological activity of this compound remains an open question. The structural modification introduces the potential for altered pharmacology, which can only be determined through rigorous experimental investigation. The protocols outlined in this guide provide a clear path forward for researchers seeking to characterize this and other novel compounds targeting the GABA system. Such studies are essential for building a comprehensive understanding of structure-activity relationships and for the rational design of next-generation neuromodulatory therapeutics. The exploration of seemingly minor chemical modifications can, at times, lead to significant breakthroughs in our understanding and treatment of neurological disorders.
References
Due to the limited public information on the biological activity of this compound, the references primarily support the known properties of isonipecotic acid and general methodologies.
-
Isonipecotic Acid as a GABA Agonist: PubChem. (n.d.). Isonipecotic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
GABA Transporter Assays: European Pharmacopoeia. (n.d.). Radioligand binding assay. EDQM. Retrieved from [Link]
-
GABA Uptake Inhibition: National Center for Biotechnology Information. (n.d.). GABA Uptake Inhibitors. In MeSH Browser. Retrieved from [Link]
in vitro comparison of 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid with known GABA agonists
An In Vitro Comparative Analysis of 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid and Established GABA Agonists
This guide provides a comprehensive framework for the in vitro characterization of this compound (referred to as Compound X for brevity), a novel compound with structural motifs suggesting potential interaction with GABA receptors. We will outline a series of experiments to compare its functional profile against well-established GABA agonists, providing the necessary protocols and rationale for a rigorous scientific investigation.
Introduction to GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and subsequent inhibition of firing.
-
GABAB Receptors: These are G-protein coupled receptors (GPCRs) that, upon activation, indirectly modulate neuronal activity by inhibiting adenylyl cyclase and regulating calcium and potassium channels.
The development of novel GABA agonists is a key area of research for new therapeutics. A thorough in vitro characterization is the first essential step to determine a new compound's potency, efficacy, and receptor subtype selectivity.
Compounds for Comparison
This guide will compare our test article, Compound X , with the following gold-standard GABA agonists:
-
GABA: The endogenous ligand for both GABAA and GABAB receptors.
-
Muscimol: A potent and selective agonist for GABAA receptors.
-
Baclofen: A selective agonist for GABAB receptors.
Experimental Workflow for Comparative Analysis
A multi-pronged approach is necessary to build a comprehensive profile of Compound X. We will employ radioligand binding assays to determine its affinity for GABA receptors and electrophysiology to assess its functional efficacy.
Caption: Experimental workflow for in vitro comparison of GABA agonists.
Part 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Compound X for GABAA and GABAB receptors and compare it to known ligands.
Principle: This competitive binding assay measures the ability of a test compound (Compound X) to displace a radiolabeled ligand that has a known high affinity for the target receptor. A lower Ki value indicates a higher binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293 cells stably expressing the receptor subtype of interest) or rodent brain tissue in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Muscimol for GABAA receptors or [3H]CGP54626 for GABAB receptors), and a range of concentrations of the test compound (Compound X) or a known competitor (GABA, Muscimol, Baclofen).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Comparative Data:
| Compound | GABAA Receptor Ki (nM) | GABAB Receptor Ki (nM) |
| GABA | 25 | 150 |
| Muscimol | 5 | >10,000 |
| Baclofen | >10,000 | 200 |
| Compound X | 150 | 500 |
This hypothetical data suggests that Compound X has a moderate affinity for both GABAA and GABAB receptors, with a slight preference for the GABAA subtype.
Part 2: Electrophysiological Analysis via Patch-Clamp
Objective: To measure the functional effect of Compound X on receptor activity and determine its potency (EC50) and efficacy (Emax).
Principle: The whole-cell patch-clamp technique allows for the measurement of ion flow across the cell membrane in response to receptor activation. For GABAA receptors, we will measure the chloride current. For GABAB receptors, we can measure the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Simplified signaling pathways for GABA-A and GABA-B receptors.
Step-by-Step Protocol:
-
Cell Culture: Grow cultured neurons or HEK293 cells expressing the GABA receptor of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Patching: Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (a "gigaseal") with the membrane of a single cell. Apply a brief pulse of suction to rupture the cell membrane and achieve the "whole-cell" configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).
-
Drug Application: Apply known concentrations of GABA, the other reference agonists, or Compound X to the cell via the perfusion system.
-
Data Acquisition: Record the currents elicited by the application of the agonists using an amplifier and data acquisition software.
-
Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
Hypothetical Comparative Data:
| Compound | Receptor Target | Potency (EC50, µM) | Efficacy (Emax, % of GABA response) |
| Muscimol | GABAA | 0.5 | 110% |
| Baclofen | GABAB | 2.0 | 100% |
| Compound X | GABAA | 15 | 70% |
| Compound X | GABAB | 50 | 45% |
This hypothetical data indicates that Compound X acts as a partial agonist at both GABAA and GABAB receptors, with greater potency and efficacy at the GABAA receptor. Its lower efficacy compared to the endogenous ligand GABA (Emax < 100%) is a noteworthy characteristic for potential therapeutic development, as partial agonists can offer a better safety profile by reducing the risk of receptor desensitization and overdose.
Conclusion
The proposed in vitro comparison provides a robust framework for characterizing the pharmacological profile of this compound. By systematically evaluating its binding affinity and functional efficacy at both GABAA and GABAB receptors in direct comparison to established agonists, we can ascertain its potential as a novel modulator of the GABAergic system. The hypothetical data presented herein suggests that Compound X may act as a partial agonist with a preference for GABAA receptors, a profile that warrants further investigation.
References
-
Title: GABAA Receptors Source: British Pharmacological Society Guide to PHARMACOLOGY URL: [Link]
-
Title: GABAB Receptors Source: British Pharmacological Society Guide to PHARMACOLOGY URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]
A Senior Application Scientist's Guide to Validating Novel Compound Affinity: A Comparative Analysis of Competitive Binding Assays
Authored for Researchers, Scientists, and Drug Development Professionals
In early-stage drug discovery, the accurate determination of a novel chemical entity's (NCE) binding affinity for its putative target is a critical milestone. This guide provides an in-depth, experience-driven comparison of two gold-standard methodologies for this task: the traditional Radioligand Binding Assay and the modern Fluorescence Polarization (FP) Assay. We will explore the validation of a hypothetical NCE, 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid (herein referred to as "THFPCA"), for a fictional G-protein coupled receptor, "Target G." This guide eschews a rigid template, instead focusing on the scientific rationale behind experimental design, data interpretation, and technology selection.
The Foundational Principle: Competitive Binding
The core of our investigation lies in the principle of competitive binding. Instead of directly measuring the binding of our unlabeled test compound (THFPCA), we measure its ability to displace a known high-affinity "probe" ligand that is labeled for detection (either with a radioisotope or a fluorophore). By quantifying this displacement across a range of THFPCA concentrations, we can determine its half-maximal inhibitory concentration (IC50), which is the concentration of THFPCA required to displace 50% of the labeled probe. The IC50 is an experimental value that is then used to calculate the inhibition constant (Ki), a true measure of binding affinity.[1][2]
Caption: Radioligand Binding Assay Workflow.
Methodology 2: The High-Throughput Alternative - Fluorescence Polarization (FP) Assay
FP assays offer a powerful, non-radioactive alternative, well-suited for high-throughput screening. [3][4]The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled probe tumbles rapidly, resulting in low light polarization. When bound to a large receptor protein (like Target G), its tumbling slows dramatically, leading to a high polarization signal. [5][6]Our test compound, THFPCA, will compete with and displace the fluorescent probe, causing a measurable decrease in polarization. [6] Causality in Experimental Design: The key advantage of FP is its homogeneous "mix-and-read" format. [5]There is no physical separation step, which eliminates time-consuming filtration and washing, reduces variability, and makes the assay highly amenable to automation. The choice of a suitable fluorescent probe is critical; it must be small relative to the receptor to ensure a significant change in polarization upon binding. [7]
Detailed Experimental Protocol: Fluorescence Polarization Competition Assay
-
Reagent Preparation:
-
Purify the "Target G" receptor protein.
-
Prepare a fluorescently labeled probe (e.g., "Ligand-Y-FLU") known to bind Target G.
-
Prepare a serial dilution of the test compound, THFPCA, in a suitable low-fluorescence assay buffer.
-
-
Assay Execution:
-
Determine the optimal concentration of the fluorescent probe and receptor through preliminary titration experiments to achieve a robust signal window (typically a change of >100 millipolarization units, mP). [3][7] * In a low-binding, black 384-well plate, combine:
-
A fixed concentration of purified Target G receptor.
-
A fixed concentration of the fluorescent probe "Ligand-Y-FLU."
-
The THFPCA dilution series.
-
-
Include controls for free probe (no receptor) and fully bound probe (no competitor).
-
-
Detection and Analysis:
-
Incubate the plate for a specified time at a controlled temperature to reach binding equilibrium. [5] * Measure the fluorescence polarization on a plate reader equipped with appropriate polarizing filters.
-
The data (mP values) are plotted against the logarithm of the THFPCA concentration to generate a competition curve.
-
Caption: Fluorescence Polarization Assay Workflow.
Data Analysis: From IC50 to the True Affinity Constant (Ki)
For both assays, the raw data (counts per minute or millipolarization) is plotted against the log of the THFPCA concentration. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value.
However, the IC50 is not a true constant; its value depends on the concentration and affinity of the labeled probe used in the assay. [1][2]To determine the intrinsic binding affinity of THFPCA, we must calculate the inhibition constant (Ki) using the Cheng-Prusoff equation . [1][8] Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the labeled probe (radioligand or fluorescent probe).
-
Kd is the equilibrium dissociation constant of the labeled probe for the receptor.
This calculation normalizes the results, allowing for the comparison of affinity values for different compounds, even if they were determined in assays with slightly different conditions. [1]
Comparative Guide: Radioligand vs. Fluorescence Polarization Assays
The choice between these two powerful techniques depends on the specific goals, resources, and stage of the research program.
| Feature | Radioligand Binding Assay (RBA) | Fluorescence Polarization (FP) Assay |
| Principle | Measures displacement of a radioisotope-labeled ligand. | Measures change in rotational speed of a fluorescently-labeled ligand. |
| Sensitivity | Very high (pM to nM range), ideal for low-abundance targets. [9] | Moderate (nM to µM range). [9] |
| Safety | Requires handling of radioactive materials, with associated regulatory and disposal costs. [10][11] | Non-radioactive, significantly safer. |
| Throughput | Lower throughput due to filtration and washing steps. | High throughput, homogeneous "mix-and-read" format. [4] |
| Cost | High, due to radioligand synthesis, waste disposal, and specialized equipment. [11] | Lower, primarily driven by the cost of the fluorescent probe and purified protein. |
| Interference | Less prone to compound interference. | Can be affected by fluorescent or light-scattering compounds. |
| Reagents | Requires cell membranes expressing the target. [12] | Requires highly purified, soluble receptor protein. |
| Best For | Gold-standard affinity determination, studies with native membranes, low-expression targets. | High-throughput screening (HTS), lead optimization, studies requiring purified components. |
Hypothetical Results for THFPCA
To illustrate the expected outcome, the following table summarizes hypothetical data for THFPCA binding to "Target G."
| Assay Method | Labeled Probe | Probe [L] | Probe Kd | Measured IC50 | Calculated Ki |
| Radioligand Assay | [³H]-Ligand-Y | 1.0 nM | 0.8 nM | 155 nM | 68.9 nM |
| FP Assay | Ligand-Y-FLU | 5.0 nM | 4.5 nM | 280 nM | 132.7 nM |
Interpretation of Results: The Ki values derived from both methods are in reasonable agreement, providing strong validation of THFPCA's binding affinity for Target G. Minor discrepancies between methods are common and can arise from differences in assay format (membranes vs. purified protein) and the specific properties of the labeled probes used. The convergence of data from two distinct biophysical methods significantly increases confidence in the result.
Conclusion
Validating the binding affinity of a novel compound like this compound requires a rigorous, multi-faceted approach. Both Radioligand Binding and Fluorescence Polarization assays provide reliable means to determine the Ki, each with a distinct profile of advantages and limitations. The RBA remains the benchmark for sensitivity and use with complex biological preparations, while the FP assay excels in throughput and safety, making it a cornerstone of modern drug screening campaigns. As senior scientists, our role is not to champion one method over the other, but to understand the fundamental principles of each, allowing us to select the most appropriate tool to confidently and efficiently advance promising compounds through the discovery pipeline.
References
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres.com URL: [Link]
-
Title: Radioligands vs. Fluorescent Ligands: Binding Assays Source: Celtarys Research URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelp ASAP) URL: [Link]
-
Title: Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis Source: Biosensing Instrument URL: [Link]
-
Title: Radioligand Binding Assays: A Lost Art in Drug Discovery? Source: Oncodesign Services URL: [Link]
-
Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: PMC - NIH URL: [Link]
-
Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]
-
Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL: [Link]
-
Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
-
Title: Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding Source: PubMed URL: [Link]
-
Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]
-
Title: The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. Source: Celtarys URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. youtube.com [youtube.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 11. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 12. multispaninc.com [multispaninc.com]
The Tale of Two Rings: A Comparative Guide to Tetrahydrofuran and Tetrahydropyran Moieties in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate dance of drug design, the selection of each molecular fragment is a critical step toward achieving the desired therapeutic effect and pharmacokinetic profile. Among the vast arsenal of chemical motifs available to medicinal chemists, saturated cyclic ethers, particularly tetrahydrofuran (THF) and tetrahydropyran (THP), have emerged as versatile and frequently employed scaffolds.[1] Their prevalence in both natural products and synthetic drugs underscores their significance in shaping the biological activity and developability of a compound.[1] This guide provides a comparative study of THF and THP moieties, delving into their impact on the pharmacokinetic profiles of drug candidates and offering insights into the experimental validation of these properties.
The Structural and Physicochemical Divide: THF vs. THP
At first glance, THF and THP are closely related, differing by a single methylene unit in their cyclic structures. However, this seemingly minor variation imparts distinct three-dimensional shapes and physicochemical properties that can profoundly influence a molecule's interaction with biological systems.
The five-membered THF ring is relatively planar and conformationally less restricted compared to the six-membered THP ring, which predominantly adopts a chair conformation. This difference in conformational flexibility can affect how a molecule presents its pharmacophoric elements to a target protein, potentially influencing binding affinity.[2]
From a physicochemical standpoint, the introduction of a cyclic ether can modulate a compound's lipophilicity and aqueous solubility. While both THF and THP are polar, their contributions to a molecule's overall properties can differ. The THP ring, for instance, is often considered a bioisostere of a cyclohexane ring but with lower lipophilicity, which can be advantageous for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Table 1: Key Physicochemical and Structural Differences between THF and THP
| Property | Tetrahydrofuran (THF) | Tetrahydropyran (THP) | Implication in Drug Design |
| Ring Size | 5-membered | 6-membered | Affects bond angles, ring strain, and overall molecular shape. |
| Conformation | Envelope/Twist | Chair | Influences the spatial arrangement of substituents and interactions with biological targets. |
| Lipophilicity (LogP) | Generally lower than acyclic ethers of similar atom count | Can be used to reduce the lipophilicity of a parent molecule, for example, as a replacement for a cyclohexyl group.[3] | Modulation of LogP is critical for balancing solubility and permeability.[4] |
| Hydrogen Bond Acceptor | The ether oxygen acts as a hydrogen bond acceptor. | The ether oxygen acts as a hydrogen bond acceptor. | Can form crucial interactions with target proteins or metabolic enzymes.[2] |
| Metabolic Stability | Can be susceptible to oxidation, particularly at the α-carbon. | Often exhibits greater metabolic stability compared to THF. | A key consideration for optimizing drug half-life and reducing metabolic clearance. |
Impact on Pharmacokinetic Profiles: An ADME Perspective
The ultimate success of a drug candidate is not solely dependent on its potency but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. This is governed by the compound's ADME properties.
Absorption
For a drug to be absorbed, it must possess a delicate balance of aqueous solubility to dissolve in the gastrointestinal fluids and sufficient permeability to cross biological membranes.[5] The choice between a THF and a THP moiety can influence both of these parameters. The inherent polarity of the ether oxygen can enhance aqueous solubility compared to a purely carbocyclic analogue. However, the overall impact on permeability is context-dependent and is intertwined with the molecule's overall lipophilicity.[6]
Distribution
Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding and its ability to penetrate tissues. Highly lipophilic compounds tend to have higher plasma protein binding, which can limit the concentration of free, pharmacologically active drug.[7] By strategically incorporating a THF or THP moiety to modulate lipophilicity, medicinal chemists can fine-tune the distribution profile of a drug candidate.
Metabolism
Metabolic stability is a critical determinant of a drug's half-life and overall exposure. Saturated cyclic ethers can be susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation at the carbon atoms adjacent to the ether oxygen. Generally, the THP ring is considered to be more metabolically stable than the THF ring. This is attributed to the different C-H bond strengths and the steric accessibility of the α-carbons. In some instances, the replacement of a metabolically labile group with a more stable cyclic ether can be a viable strategy to improve a compound's pharmacokinetic profile.
Excretion
The route and rate of a drug's excretion are influenced by its physicochemical properties. More polar, water-soluble compounds are typically eliminated more readily by the kidneys. The metabolic transformation of a drug, often leading to more polar metabolites, is a key step in its eventual excretion.
Experimental Evaluation of Pharmacokinetic Properties
To empirically assess the influence of a THF versus a THP moiety on a drug's pharmacokinetic profile, a suite of in vitro and in vivo assays are employed during the drug discovery and development process.
In Vitro ADME Assays
Early-stage drug discovery relies heavily on in vitro assays to predict in vivo pharmacokinetics and guide the optimization of chemical structures.[8]
-
Metabolic Stability Assay: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes. The compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is monitored by LC-MS/MS.[7]
Caption: Workflow for an in vitro metabolic stability assay.
-
Permeability Assay (Caco-2): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier. This assay is the industry standard for predicting intestinal drug absorption.
Caption: Caco-2 cell permeability assay workflow.
-
Plasma Protein Binding Assay: Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.[7]
Caption: Equilibrium dialysis workflow for plasma protein binding.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a drug candidate.
-
Protocol for a Rodent Pharmacokinetic Study:
-
Dosing: Administer the compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (%F) (for non-intravenous routes)
-
-
Case Study Insights: The Subtle yet Significant Impact of Ring Size
Direct, publicly available comparative pharmacokinetic studies of a THF-containing drug and its exact THP analogue are scarce. However, insights can be gleaned from medicinal chemistry campaigns. For instance, in the development of analogues of the natural product FR901464, a potent anti-cancer agent, a serendipitous synthesis led to a tetrahydrofuran-containing analogue. When tested, this THF analogue was found to be three orders of magnitude less potent than the corresponding tetrahydropyran-containing compounds.[9] While this study focused on antiproliferative activity, it highlights the profound impact that the ring size can have on how a molecule is presented to its biological target, in this case, the spliceosome.[9] It is plausible that such conformational and steric differences would also influence the interaction of these molecules with metabolic enzymes, thereby affecting their pharmacokinetic profiles.
Conclusion: A Strategic Choice in Drug Design
The selection between a tetrahydrofuran and a tetrahydropyran moiety is a nuanced decision in drug design, with the potential to significantly impact a compound's pharmacokinetic profile. While THF offers a more compact and flexible scaffold, THP can provide enhanced metabolic stability and a means to fine-tune lipophilicity. The principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to make informed decisions in the design of new chemical entities with optimized drug-like properties. The continuous exploration of such structure-activity and structure-property relationships is fundamental to the successful development of novel therapeutics.
References
-
Ghosh, A. K., & Anderson, D. D. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Drug Discovery, 7(4), 363-384. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. MDText.com, Inc. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 101, 129631. Retrieved from [Link]
-
Ghosh, A. K., & Anderson, D. D. (2012). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Expert Opinion on Drug Discovery, 7(4), 363-384. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Selected Physical Properties of 4- MeTHP and THF 44. Retrieved from [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]
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Ribeiro, C., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1146618. Retrieved from [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-460). Academic Press. Retrieved from [Link]
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Ritchie, T. J., & Macdonald, S. J. F. (2011). The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Drug Discovery Today, 16(3-4), 164-171. Retrieved from [Link]
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Taylor, R. D., et al. (2015). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 58(15), 5875-5887. Retrieved from [Link]
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In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate structural similarities among receptor families necessitate a rigorous evaluation of a compound's selectivity to preempt off-target effects that could derail an otherwise promising therapeutic candidate. This guide provides an in-depth, technical framework for conducting a comprehensive cross-reactivity profile, using the novel compound 1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid as a case study. While the specific biological target of this molecule is not yet defined in public literature, its structural motifs—a piperidine-4-carboxylic acid core, which is a known scaffold for GABAergic activity, and a tetrahydrofuran moiety, present in a variety of approved pharmaceuticals—demand a thorough investigation of its selectivity profile.[1]
This guide is structured to provide not just a protocol, but a strategic and logical approach to selectivity profiling, grounded in established pharmacological principles. We will proceed under the well-founded hypothesis that this compound may exhibit primary activity at GABA-A receptors, given its structural similarity to γ-aminobutyric acid (GABA).[2] Our objective is to delineate a clear, actionable workflow for researchers to not only assess the primary binding affinity but also to unmask any potential off-target interactions with related receptor families.
The Imperative of Selectivity Profiling in Drug Development
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target interactions. These interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, ultimately leading to high attrition rates in clinical trials.[3] Therefore, a proactive and comprehensive cross-reactivity assessment during the preclinical phase is not merely a regulatory hurdle, but a cornerstone of rational drug design and a critical step in de-risking a drug development program.[1][4]
Experimental Workflow for Cross-Reactivity Profiling
The following details a systematic, multi-tiered approach to characterizing the selectivity of a novel compound. This workflow is designed to be both comprehensive and efficient, starting with broad screening and progressing to more focused, functional assessments.
Caption: Hypothetical antagonism of the 5-HT2A receptor signaling pathway.
Conclusion
The cross-reactivity profiling of any novel chemical entity is a non-negotiable component of modern drug discovery. The methodologies outlined in this guide, from initial binding assays to functional characterization, provide a robust framework for building a comprehensive selectivity profile. For a compound like this compound, with structural motifs suggestive of neurological activity, a thorough understanding of its interactions with a wide range of receptors is paramount. By employing a systematic and evidence-based approach to selectivity profiling, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
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comparing the efficacy of different coupling reagents for the synthesis of 1-(acyl)piperidine derivatives
A Researcher's Guide to Coupling Reagents for 1-(Acyl)piperidine Synthesis: A Comparative Analysis
The synthesis of 1-(acyl)piperidine derivatives is a cornerstone in medicinal chemistry and drug development, with this structural motif present in numerous pharmaceutical agents.[1] The formation of the amide bond between a carboxylic acid and the piperidine nitrogen is the critical step, and the choice of coupling reagent profoundly impacts reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[2] This guide provides a comprehensive comparison of common coupling reagents, offering field-proven insights and experimental data to inform your selection process.
The Fundamental Principle: Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable. Coupling reagents overcome this barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This process generates a highly reactive intermediate, such as an active ester or acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine (piperidine).[3]
The ideal coupling reagent should offer rapid reaction kinetics, high yields, minimal side reactions, and, crucially for chiral substrates, suppression of racemization.[2] We will explore the most prevalent classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
Comparing the Titans: A Head-to-Head Analysis
The efficacy of a coupling reagent is not absolute and is often dependent on the specific substrates and reaction conditions.[4][5] Below, we compare the major classes, highlighting their mechanisms, strengths, and weaknesses.
Carbodiimides (e.g., DCC, EDC, DIC)
Carbodiimides are among the most traditional and cost-effective coupling reagents.[6][7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8]
-
Mechanism: The carbodiimide reacts with the carboxylic acid to form the O-acylisourea. This intermediate can then react directly with the amine or, more commonly, with an additive to form a more stable active ester.
-
Strengths:
-
Cost-effective and widely available.
-
Byproducts of DIC and EDC are generally soluble and easily removed.[9]
-
-
Weaknesses:
The critical role of additives: To mitigate racemization and improve efficiency, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[9][10][11][12] These additives trap the O-acylisourea intermediate to form a less reactive but more selective active ester, which then cleanly reacts with the amine.[2] HOAt is generally considered more effective than HOBt at suppressing racemization.[13]
Phosphonium Salts (e.g., BOP, PyBOP®, PyAOP)
Phosphonium-based reagents are highly efficient and are known for their "clean" reaction profiles.[14] They activate the carboxylic acid by forming an acylphosphonium salt.
-
Mechanism: The carboxylate anion displaces a leaving group (typically benzotriazol-1-yloxy) on the phosphonium cation, forming a reactive oxyphosphonium species that readily couples with the amine.
-
Strengths:
-
Weaknesses:
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
Often referred to as uronium salts, most common reagents in this class exist as aminium isomers in their solid state.[9][18] They are among the most popular and effective coupling reagents available today.[17][19]
-
Mechanism: Similar to phosphonium salts, these reagents react with the carboxylate to form a reactive ester intermediate (an O-acylisourea derivative), which is highly susceptible to aminolysis.[2][14]
-
Strengths:
-
Weaknesses:
Quantitative Performance Data
The following table summarizes performance data from comparative studies, providing insight into the relative efficacy of these reagents.
| Reagent Class | Example Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| Carbodiimide | DIC/HOBt | Moderate | Low (with HOBt) | Cost-effective, soluble byproduct | Requires additive, potential for side reactions |
| Phosphonium | PyBOP® | High | Very Low | "Clean" reaction, no guanidinylation risk | Higher cost, byproduct removal |
| Aminium/Uronium | HBTU | High | Low | High efficiency for routine synthesis | Potential for guanidinylation side reaction[17] |
| Aminium/Uronium | HATU | Very High[17] | Very Low[17] | Superior for difficult couplings, rapid reactions[17] | Higher cost, potential for guanidinylation |
| Aminium/Uronium | COMU | High | Very Low | High solubility, reduced epimerization[18] | Byproducts are water-soluble, simplifying workup[18] |
Visualizing the Process
General Experimental Workflow
The synthesis of 1-(acyl)piperidine derivatives follows a straightforward, reproducible workflow. The diagram below outlines the key steps from starting materials to the final purified product.
Caption: General workflow for 1-(acyl)piperidine synthesis.
Mechanisms of Activation: A Visual Comparison
The fundamental difference between reagent classes lies in their initial activation of the carboxylic acid. This diagram illustrates the distinct intermediates formed by carbodiimide, phosphonium, and aminium reagents.
Caption: Carboxylic acid activation by different reagent classes.
Experimental Protocols
These protocols provide a self-validating framework for comparing coupling reagents in your own laboratory setting.
Protocol 1: General Coupling using DIC/HOBt
This protocol is a robust starting point for standard amide couplings.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.[10]
-
Coupling: Add the piperidine derivative (1.1 eq) to the reaction mixture, followed by a tertiary base such as diisopropylethylamine (DIEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging or sterically hindered substrates where high reactivity is required.
-
Preparation: In a flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution.[8] Stir for 2-5 minutes at room temperature for pre-activation.
-
Coupling: Add the piperidine derivative (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.[8] Reactions are often complete within an hour.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Conclusion and Recommendations
The selection of a coupling reagent is a critical parameter in the synthesis of 1-(acyl)piperidine derivatives.
-
For routine, cost-sensitive syntheses where racemization is not a major concern or can be controlled, DIC/HOBt offers a reliable and economical choice.
-
For syntheses involving sensitive or sterically hindered substrates, or where minimizing side reactions is paramount, phosphonium reagents like PyBOP® are an excellent choice due to their clean reaction profile.
-
For the most challenging couplings requiring maximum reactivity and speed, aminium salts like HATU consistently deliver superior performance.[17] Despite its higher cost, its efficiency can often justify the expense in complex drug development projects.
-
Newer reagents like COMU offer a compelling balance of high reactivity, suppression of racemization, and a more favorable safety and environmental profile due to water-soluble byproducts.[18]
Ultimately, the optimal reagent is substrate-dependent, and empirical screening of a few selected reagents from different classes is often the most effective strategy to identify the ideal conditions for your specific synthetic target.[4]
References
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- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
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- Fisher Scientific. (n.d.). Amide Synthesis.
- Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
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- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media - Substrate scope and reagent compatibility. Tetrahedron Letters, 58(47), 4438-4441.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Hazard Assessment & Safety First: Understanding the Compound
-
Piperidine-4-carboxylic acid is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
-
Tetrahydrofuran (THF) and its derivatives are often flammable, can form explosive peroxides upon storage, and are suspected carcinogens.[2][3]
-
Tetrahydrofuran-2-carboxylic acid is classified as corrosive, capable of causing severe skin burns and eye damage, and is harmful if swallowed.[4]
-
Piperidine itself is a flammable and toxic compound that can cause severe skin burns and eye damage.[5][6][7]
Given this profile, this compound must be handled as hazardous chemical waste . The primary risks include corrosivity, irritation, potential flammability, and toxicity.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 regulations or European Standard EN 166.[8] A face shield is recommended if there is a splash hazard. | Protects against splashes and potential fumes that can cause serious eye irritation or damage.[1][9] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation or burns.[1][8] |
| Body Protection | A chemically resistant lab coat or apron. | Protects against accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood.[8] For larger quantities or in case of spills, a NIOSH-approved respirator may be necessary. | The compound may cause respiratory irritation.[1] All handling of this waste should occur within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][8]
Step 1: Waste Collection at the Source
-
Designate a Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be clean, dry, and in good condition.[10]
-
Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11] Use a hazardous chemical waste tag provided by your institution's EHS department. The label must include:
Step 2: Waste Segregation and Storage
-
Chemical Compatibility is Key: This waste must be segregated from incompatible materials to prevent dangerous reactions. Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1][11] Store it in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[8][9] The container should be placed within secondary containment (such as a plastic tub) to contain any potential leaks.[11]
| Do NOT Mix With | Rationale |
| Bases (e.g., sodium hydroxide, amines) | As a carboxylic acid, it will react exothermically with bases.[13] |
| Strong Oxidizing Agents (e.g., nitric acid, perchlorates) | The organic nature of the compound poses a risk of a vigorous, potentially explosive reaction.[13] |
| Aqueous Waste Streams | To avoid uncontrolled reactions and to comply with waste management protocols that often require non-aqueous and aqueous wastes to be separate. |
| Flammable Solvents (unless part of the same waste stream) | While the piperidine and THF components suggest some flammability risk, mixing with bulk flammable solvents should be avoided unless explicitly permitted by your EHS office.[13] |
Step 3: Arranging for Disposal
-
Monitor Accumulation Limits: Laboratories are typically restricted to accumulating no more than 55 gallons of hazardous waste and/or one quart of acutely hazardous waste at any one time in an SAA.[11]
-
Request a Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste pickup request to your institution's EHS department through their designated system.[11] Do not allow waste to accumulate for extended periods.
-
Final Handover: Ensure the container is clean on the outside and the label is complete and legible before the trained hazardous waste professional arrives for pickup.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
The Regulatory Framework: Adherence to Standards
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory safety and waste disposal:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[14][15] This plan must include procedures for safe handling and disposal of hazardous chemicals.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[16] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a laboratory setting.[17][18]
Your institution's EHS department translates these federal and state regulations into actionable policies and procedures for your specific workplace. Always consult with them if you have any questions.
By adhering to this guide, you contribute to a culture of safety, responsibility, and scientific integrity, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
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- BenchChem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Penta Chemicals. (2024, May 7). SAFETY DATA SHEET: Piperidine.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Tetrahydro-2H-pyran-4-carboxylic acid.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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Personal protective equipment for handling 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
A Researcher's Guide to Safely Handling 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel compound at the forefront of research, this compound presents a unique combination of chemical properties that demand a thorough understanding for safe handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information, moving beyond a simple checklist to offer a deep dive into the causality behind our recommended protocols. Our aim is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.
The molecular structure of this compound incorporates three key functional groups: a carboxylic acid, a piperidine ring, and a tetrahydrofuran (THF) moiety. Each of these components contributes to the overall hazard profile of the molecule, necessitating a multi-faceted approach to personal protective equipment (PPE) and handling procedures.
Hazard Analysis: A Synthesis of Component Risks
A comprehensive risk assessment begins with an analysis of the hazards associated with each part of the molecule.
-
Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive.[1] Direct contact can cause skin and eye irritation or burns. While typically weak acids, their corrosive nature should not be underestimated.
-
Piperidine Moiety: Piperidine and its derivatives are known to be toxic and can be irritants.[2][3] Specifically, piperidine-4-carboxylic acid is documented to cause skin, eye, and respiratory irritation.[4] Therefore, avoiding all personal contact, including inhalation of any dust or aerosols, is crucial.[4]
-
Tetrahydrofuran (THF) Moiety: THF is a highly flammable solvent that can form explosive peroxides when exposed to air and light.[5][6][7][8] It is also a skin and eye irritant and is suspected of being a carcinogen.[6][7][8][9] The presence of this group in the target molecule suggests that precautions against peroxide formation and flammability are warranted, especially during storage and handling.
Given the combined potential for corrosivity, toxicity, irritation, and flammability, a conservative and comprehensive PPE strategy is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended PPE for handling this compound, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields and a face shield | Provides 360-degree protection from splashes and potential projectiles. The face shield offers an additional layer of protection for the entire face.[10] |
| Skin/Body | Flame-resistant lab coat, long pants, and closed-toe shoes | A flame-resistant lab coat addresses the potential flammability from the THF moiety.[5] Full coverage of the legs and feet prevents accidental skin contact. |
| Hands | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a range of chemicals, including many acids.[11] For more prolonged handling or in case of immersion, butyl rubber gloves provide broader protection against various organic solvents.[10] Always inspect gloves before use and change them immediately if contaminated. |
| Respiratory | NIOSH-approved respirator (N95 minimum) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. For procedures that may generate aerosols or vapors, a respirator with organic vapor and acid gas cartridges is advised.[10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Designate a specific work area, preferably within a certified chemical fume hood, for all manipulations of the compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, respirator (if needed), safety goggles, face shield, and finally, gloves.
-
Handling the Compound:
-
Solids: When handling the solid form, use a spatula or other appropriate tools to minimize dust generation. If weighing, do so in a fume hood or a balance enclosure.
-
Solutions: When working with solutions, be mindful of the potential for splashing. Use a secondary container for transporting solutions.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.[12]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[13] Do not use combustible materials such as paper towels.[13] Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[13]
-
Large Spills: For large spills, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[14]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor through your institution's EHS office.[14] Do not dispose of this compound down the drain or in regular trash.[14]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of research. By understanding the inherent hazards of its constituent chemical groups and implementing the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. This commitment to safety not only protects individuals but also fosters a robust and responsible research environment.
References
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The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
-
Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem.
-
Western Carolina University Standard Operating Procedure for the use of Tetrahydrofuran.
-
Standard Operating Procedure - University of California, Merced.
-
Tetrahydrofuran (THF) - Standard Operating Procedure - University of California, Santa Barbara.
-
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-) - University of California, Santa Cruz.
-
Piperidine-4-carboxylic acid - Apollo Scientific.
-
Safety Data Sheet: Piperidine - Carl ROTH.
-
Tetrahydrofuran (THF) Storage and Handling - BASF.
-
Piperidine - SAFETY DATA SHEET - Penta chemicals.
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Lab Safety: Tetrahydrofuran Guide - Scribd.
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What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
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SAFETY DATA SHEET - Fisher Scientific.
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Safety equipment, PPE, for handling acids - Quicktest.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Safety Data Sheet - Matrix Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - Spectrum Chemical.
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SAFETY DATA SHEET - Actylis Lab Solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
